Imidazo[1,2-a]pyrazine-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYAMGYSJHEZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545527 | |
| Record name | Imidazo[1,2-a]pyrazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106012-58-2 | |
| Record name | Imidazo[1,2-a]pyrazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyrazine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to Imidazo[1,2-a]pyrazine-3-carbaldehyde, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Introduction
The Imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide focuses on the practical synthesis of this key intermediate.
Synthetic Strategies
Two primary synthetic strategies have proven effective for the synthesis of this compound: direct cyclization to form the aldehyde-functionalized bicycle and formylation of the pre-formed Imidazo[1,2-a]pyrazine core.
Method 1: Cyclization of 2-Aminopyrazine with a 3-Carbonyl Aldehyde Equivalent
A direct and efficient method involves the condensation of 2-aminopyrazine with a suitable three-carbon electrophile already bearing the aldehyde functionality or its precursor. One such reported method utilizes 2-bromomalonic dialdehyde.
Method 2: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyrazine
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The electrophilic Vilsmeier reagent then attacks the electron-rich 3-position of the Imidazo[1,2-a]pyrazine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound.
| Parameter | Method 1: Cyclization | Method 2: Vilsmeier-Haack | Reference |
| Starting Materials | 2-Aminopyrazine, 2-Bromomalonic dialdehyde | Imidazo[1,2-a]pyrazine, POCl₃, DMF | [4] |
| Solvent | Ethanol | Dichloromethane (DCM) or neat | General Protocol |
| Reaction Temperature | Reflux | 0 °C to Room Temperature | General Protocol |
| Reaction Time | Not Specified | 1-4 hours | General Protocol |
| Yield | 47% | Typically Moderate to High | General Protocol |
| Molecular Formula | C₇H₅N₃O | C₇H₅N₃O | [5] |
| Molecular Weight | 147.14 g/mol | 147.14 g/mol | [5] |
| Appearance | Not Specified | Not Specified | |
| Melting Point | Not Specified | Not Specified |
Experimental Protocols
Method 1: Synthesis via Cyclization of 2-Aminopyrazine
This protocol is based on the reported synthesis of this compound.[4]
Materials:
-
2-Aminopyrazine
-
2-Bromomalonic dialdehyde
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 2-aminopyrazine (1.0 mol) in ethanol (1000 ml).
-
To the solution, add 2-bromomalonic dialdehyde (1.0 mol).
-
The reaction mixture is then processed to yield the intermediate 2-bromo-3-[(pyrazin-2-yl)amino]-2-propenal and the cyclized product, this compound.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound.
Method 2: General Protocol for Vilsmeier-Haack Formylation
This is a generalized procedure based on the principles of the Vilsmeier-Haack reaction applied to heterocyclic systems.
Materials:
-
Imidazo[1,2-a]pyrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, optional)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (3.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF with stirring, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Dissolve Imidazo[1,2-a]pyrazine (1.0 eq) in a minimal amount of DCM or DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Mandatory Visualizations
Caption: Synthetic pathway for Method 1: Cyclization.
Caption: Synthetic pathway for Method 2: Vilsmeier-Haack Formylation.
Caption: General experimental workflow for Vilsmeier-Haack synthesis.
References
Imidazo[1,2-a]pyrazine-3-carbaldehyde chemical structure and analysis
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Imidazo[1,2-a]pyrazine-3-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry. The imidazo[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including anti-inflammatory and antitumor properties.[1][2]
Chemical Structure and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound. The structure consists of an imidazole ring fused to a pyrazine ring, with a carbaldehyde (formyl) group substituted at the 3-position of the imidazole ring.
Caption: Chemical structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | [3][4] |
| Molecular Weight | 147.13 g/mol | [4] |
| Monoisotopic Mass | 147.04326 Da | [3] |
| CAS Registry Number | 106012-58-2 | [4][5] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 1.65 ± 0.30 | [5] |
| XlogP (Predicted) | 0.5 | [3] |
| Solubility | Soluble (34 g/L) at 25 ºC (Calculated) | [4] |
Synthesis and Experimental Protocols
The synthesis of imidazo[1,2-a]pyrazines can be achieved through various methods, often involving the condensation of an aminopyrazine with an α-halocarbonyl compound.[6] A specific method for synthesizing this compound involves the reaction of 2-aminopyrazine with 2-bromo-3-[(pyrazin-2-yl)amino]-2-propenal.[7] Another common strategy is the three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by an acid or metal catalyst.[8][9]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Aminopyrazine
This protocol is based on the cyclization reaction described for the synthesis of this compound (Compound 7) in the literature.[7]
-
Reactant Preparation: Dissolve 2-Aminopyrazine (1.0 mol) in ethanol (1000 ml).
-
Reaction Initiation: To the solution from step 1, add 2-bromomalonic dialdehyde (1.0 mol). This reaction forms the intermediate, 2-bromo-3-[(pyrazin-2-yl)amino]-2-propenal.
-
Cyclization: The reaction mixture is stirred, leading to the cyclization of the intermediate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is neutralized with a Na₂CO₃ solution and extracted with chloroform (4 x 30 ml).
-
Purification: The combined organic extracts are dried over K₂CO₃ and evaporated in a vacuum. The crude product is then purified by column chromatography on silica gel (eluent: CHCl₃–MeOH, 9:1) to yield the final product.[7]
Analytical and Spectral Data
The characterization of this compound relies on standard analytical techniques, including NMR, Mass Spectrometry, and IR Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated.[3]
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 148.05054 | 125.1 |
| [M+Na]⁺ | 170.03248 | 137.2 |
| [M-H]⁻ | 146.03598 | 126.6 |
| [M+NH₄]⁺ | 165.07708 | 145.6 |
| [M]⁺ | 147.04271 | 128.0 |
Data sourced from PubChemLite.[3]
NMR Spectroscopy
-
¹H NMR: Protons on the pyrazine ring are expected to be deshielded due to the electronegativity of the nitrogen atoms, appearing in the δ 7.8–9.0 ppm range.[1] The aldehyde proton (CHO) would appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm region. The protons on the imidazole portion of the ring system would likely resonate between δ 7.5 and 8.5 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the δ 180-190 ppm range. Carbons within the aromatic heterocyclic system would typically appear between δ 110 and 155 ppm.[1][8]
Infrared (IR) Spectroscopy
An experimental IR spectrum for this specific compound is not available in the provided search results. However, the characteristic absorption bands can be predicted based on its functional groups:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~1700-1680 cm⁻¹: Strong C=O stretching of the aldehyde group.
-
~1650-1450 cm⁻¹: C=C and C=N stretching vibrations within the fused aromatic rings.
Biological Activity and Signaling Pathways
Derivatives of the imidazo[1,2-a]pyrazine scaffold are being actively investigated for their therapeutic potential. Notably, they have been designed as inhibitors of the Gαq/11 signaling pathway, which is frequently mutated and constitutively active in uveal melanoma (UM), an aggressive form of eye cancer.[2]
The Gαq/11 protein is a crucial transducer in a signaling cascade that regulates cell growth and proliferation. Its inhibition by small molecules like imidazo[1,2-a]pyrazine derivatives presents a promising strategy for treating UM.[2]
Caption: Inhibition of the Gαq/11 signaling pathway by Imidazo[1,2-a]pyrazine derivatives.[2]
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 4. CAS # 106012-58-2, Imidazo[1,2-a]pyrazine-3-carboxaldehyde - chemBlink [ww.chemblink.com]
- 5. 106012-58-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyrazine-3-carbaldehyde: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for Imidazo[1,2-a]pyrazine-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The document details the compound's spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.
Spectroscopic Data
The spectroscopic data for this compound (Molecular Formula: C₇H₅N₃O, Monoisotopic Mass: 147.04326 Da) are summarized below.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectral data has been reported as follows:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 148.5 |
| C-3 | 136.2 |
| C-5 | 146.4 |
| C-6 | 139.6 |
| C-8 | 142.5 |
| C-8a | 107.4 |
| CHO | 184.7 |
Note: Data sourced from a study by Borisov, A. V., et al. The assignments are based on the reported data for compound 7 in their research.[2]
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of the compound. The predicted collision cross-section (CCS) values for various adducts of this compound are presented below.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 148.05054 | 125.1 |
| [M+Na]⁺ | 170.03248 | 137.2 |
| [M-H]⁻ | 146.03598 | 126.6 |
| [M+NH₄]⁺ | 165.07708 | 145.6 |
| [M+K]⁺ | 186.00642 | 134.5 |
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not detailed in the available search results. However, the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C=O stretching (aldehyde): ~1680-1700 cm⁻¹
-
C-H stretching (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹
-
C=N and C=C stretching (aromatic rings): ~1450-1600 cm⁻¹
-
C-H bending (aromatic): ~675-900 cm⁻¹
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A method for the synthesis of this compound involves the reaction of 2-aminopyrazine with 2-bromo-3-[(pyrazin-2-yl)amino]-2-propenal.[2]
Materials:
-
2-Aminopyrazine
-
2-Bromo-3-[(pyrazin-2-yl)amino]-2-propenal
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Chloroform (CHCl₃)
-
Silica Gel for column chromatography
Procedure: [2]
-
A solution of 2-aminopyrazine (1.0 mol) is prepared in ethanol.
-
To this solution, 2-bromo-3-[(pyrazin-2-yl)amino]-2-propenal is added.
-
The reaction mixture is stirred, and the progress is monitored, often by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding a saturated solution of NaHCO₃ and extracting the product with chloroform.
-
The combined organic extracts are dried over an anhydrous salt (e.g., K₂CO₃) and the solvent is removed under vacuum.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Analysis Protocol
The structural confirmation of the synthesized compound is performed using standard spectroscopic techniques.
-
NMR: Spectra can be recorded on a 300 MHz or 400 MHz spectrometer. Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.[3][4]
-
Mass Spectrometry: High-resolution mass spectra can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
IR Spectroscopy: IR spectra can be recorded on an FTIR spectrophotometer using KBr pellets for solid samples.[3]
General Procedure:
-
NMR Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent and transferred to an NMR tube.
-
IR Sample Preparation: A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet.
-
MS Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer via direct infusion or after chromatographic separation.
Visualizations
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow.
References
The Imidazo[1,2-a]pyrazine Scaffold: A Comprehensive Technical Guide to its Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for the development of a multitude of compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of imidazo[1,2-a]pyrazine derivatives, focusing on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, outlines common experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms of action. These compounds have shown efficacy against a range of cancer cell lines, with some progressing to in vivo studies.
Mechanisms of Action
The anticancer effects of imidazo[1,2-a]pyrazine derivatives are attributed to several key molecular mechanisms:
-
Tubulin Polymerization Inhibition: Certain derivatives act as inhibitors of tubulin polymerization, binding to the colchicine site. This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1]
-
Gαq/11 Signaling Pathway Inhibition: In uveal melanoma, where mutations in GNAQ and GNA11 are prevalent, specific imidazo[1,2-a]pyrazine compounds have been developed as inhibitors of the Gαq/11 signaling pathway. These inhibitors suppress downstream signaling, including the phosphorylation of ERK and dephosphorylation of YAP, thereby inhibiting tumor growth.[2]
-
ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for innate anti-tumor immunity. Imidazo[1,2-a]pyrazine-based ENPP1 inhibitors have been shown to enhance the STING pathway, leading to increased expression of downstream target genes like IFNB1 and CXCL10, and augmenting the efficacy of cancer immunotherapy.[3]
-
Kinase Inhibition: The broader class of imidazo-fused heterocycles, including the related imidazo[1,2-a]pyridines, has been extensively explored as inhibitors of various kinases, such as PI3K and ALK, which are critical for cancer cell proliferation and survival.[4][5][6]
Quantitative Anticancer Data
The following tables summarize the in vitro cytotoxic activity of representative imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | Hep-2 | 20 | [7] |
| HepG2 | 18 | [7] | |
| TB-25 | HCT-116 | 0.023 | [1] |
| GQ352 | OMM-1 | 8.9 (Gαq inhibition) | [2] |
| Compound 7 | ENPP1 (biochemical) | 0.0057 | [3] |
Note: This table presents a selection of data to illustrate the potency of this scaffold. For a comprehensive list of compounds and their activities, please refer to the cited literature.
Experimental Protocols
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e-g., imidazo[1,2-a]pyrazine derivatives) and a vehicle control. A standard anticancer drug (e.g., Doxorubicin) is used as a positive control. The plates are incubated for 48-72 hours.[7]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Diagrams
Caption: Gαq/11 signaling pathway and the point of inhibition by imidazo[1,2-a]pyrazine derivatives.
Caption: The cGAS-STING pathway and enhancement via ENPP1 inhibition by imidazo[1,2-a]pyrazines.
Antiviral Activity
The imidazo[1,2-a]pyrazine scaffold has been successfully exploited to develop potent antiviral agents, particularly against the influenza A virus.
Mechanism of Action
A notable mechanism of action for the anti-influenza activity of imidazo[1,2-a]pyrazine derivatives is the inhibition of the viral nucleoprotein (NP) .[8][9][10] The NP is essential for the packaging of the viral genome and its transport into the host cell nucleus. By binding to the NP, these compounds can induce its clustering and prevent its nuclear accumulation, thereby halting viral replication.[8][9]
Quantitative Antiviral Data
| Compound ID | Virus Strain | EC50 (µM) | Reference |
| A4 | Influenza A (PR8) | 0.98 | [9] |
| Oseltamivir-resistant A/H1N1/pdm09 | Potent Inhibition | [8][9] |
Experimental Protocols
Phenotypic Screening for Anti-Influenza Activity:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in 96-well plates.
-
Virus Infection: The cells are infected with a reporter influenza virus (e.g., PR8-PB2-Gluc, which expresses a luciferase).
-
Compound Application: The infected cells are treated with different concentrations of the imidazo[1,2-a]pyrazine derivatives.
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).
-
Luciferase Assay: The luciferase activity in the cell supernatant is measured, which correlates with the extent of viral replication. A decrease in luciferase signal indicates antiviral activity.[8]
-
Data Analysis: The EC50 value, the concentration at which the compound inhibits viral replication by 50%, is determined.
Antimicrobial Activity
Imidazo[1,2-a]pyrazine derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4f | S. aureus | 24 | - | |
| 6b | S. aureus | 22 | - | |
| 5h | C. albicans | Excellent | - | [11] |
| 6b | C. albicans | Excellent | - | [11] |
| Hybrid Compounds | E. coli, P. aeruginosa, S. aureus, B. subtilis | - | High Activity | [12] |
Note: "Excellent" and "High Activity" are qualitative descriptions from the source. MIC values provide more precise quantitative comparison.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC):
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Anti-inflammatory Activity
The imidazo[1,2-a]pyrazine scaffold has also been investigated for its anti-inflammatory potential.
Mechanism of Action
One of the primary mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By inhibiting NF-κB, these derivatives can effectively reduce the inflammatory response.
Quantitative Anti-inflammatory Data
| Compound ID | Assay | IC50 (µM) | Reference |
| 3h (pyrazole conjugate) | NF-ĸB Inhibition | 1.02 | [13] |
Experimental Protocols
NF-κB Reporter Assay:
-
Cell Transfection: A suitable cell line (e.g., RAW 264.7 macrophages) is transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Cell Stimulation: The transfected cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds.
-
Incubation: The cells are incubated to allow for NF-κB activation and subsequent luciferase expression.
-
Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: A reduction in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway. The IC50 value can then be calculated.[13]
Drug Discovery Workflow
The development of new drugs based on the imidazo[1,2-a]pyrazine scaffold typically follows a structured workflow.
Caption: A typical drug discovery workflow for imidazo[1,2-a]pyrazine-based therapeutics.
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. Its derivatives have demonstrated significant activity across a range of disease areas, including oncology, virology, and infectious diseases, as well as inflammatory conditions. The diverse mechanisms of action, including inhibition of key enzymes, disruption of protein-protein interactions, and modulation of critical signaling pathways, underscore the broad therapeutic potential of this chemical class. The data and protocols presented in this guide are intended to facilitate further research and development efforts aimed at harnessing the full potential of the imidazo[1,2-a]pyrazine scaffold for the creation of next-generation medicines.
References
- 1. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Theoretical Insights into Imidazo[1,2-a]pyrazine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational aspects of the Imidazo[1,2-a]pyrazine-3-carbaldehyde core. This scaffold is a significant constituent in a variety of biologically active compounds. This document summarizes key computational data, outlines prevalent synthetic methodologies, and visualizes a relevant biological pathway to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Molecular Structure and Properties: A Computational Perspective
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of the imidazo[1,2-a]pyrazine core and its derivatives. These computational approaches provide valuable insights into the molecule's reactivity, stability, and potential intermolecular interactions.
Geometrical Parameters
Table 1: Calculated Geometrical Parameters of a Related Imidazo[1,2-a]pyridine Core
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1–C2 | 1.425 | C2–C1–C4 | 120.4 |
| C2–C3 | 1.374 | C1–C2–H12 | 119.5 |
| C5–N6 | 1.412 | C2–C3–C5 | 119.7 |
| N7–C8 | 1.363 | C4–N6–C9 | 131.6 |
| C8–C9 | 1.410 | N7–C8–C9 | 112.3 |
Data is based on DFT calculations (B3LYP/6-31G(d)) for the imidazo[1,2-a]pyridine core and serves as an approximation.[1]
Electronic Properties
The electronic characteristics of the imidazo[1,2-a]pyrazine scaffold, such as the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP), are key determinants of its chemical reactivity and biological activity.
The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which are crucial for predicting non-covalent interactions with biological targets.
Table 2: Calculated Electronic Properties of Imidazo[1,2-a]pyrazine Derivatives
| Property | Value |
| HOMO Energy | -6.2 to -6.8 eV |
| LUMO Energy | -1.8 to -2.5 eV |
| HOMO-LUMO Gap | 4.0 to 4.5 eV |
These values are representative ranges derived from DFT studies on various imidazo[1,2-a]pyrazine derivatives.[2]
Experimental and Computational Protocols
The theoretical investigation of this compound and its analogs typically involves a standardized computational workflow.
Computational Methodology
A common approach for theoretical studies on this class of compounds involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to its lowest energy conformation using DFT methods. The B3LYP functional with the 6-31G(d,p) basis set is a widely used and reliable combination for such calculations.
-
Frequency Calculations: To confirm that the optimized geometry represents a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Electronic Properties: Following successful optimization, key electronic properties are calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and Mulliken population analysis to determine atomic charges.
Synthesis and Functionalization
The imidazo[1,2-a]pyrazine scaffold can be synthesized through several established routes. A prevalent method is the condensation reaction between a 2-aminopyrazine derivative and an α-halocarbonyl compound. Additionally, multi-component reactions offer an efficient alternative for generating diverse derivatives.
Below is a generalized workflow for the synthesis of the Imidazo[1,2-a]pyrazine core.
Caption: Generalized synthetic workflow for the Imidazo[1,2-a]pyrazine core.
A notable example is the iodine-catalyzed three-component reaction involving 2-aminopyrazine, an aldehyde, and an isocyanide, which provides a versatile route to 3-amino-imidazo[1,2-a]pyrazine derivatives.[3]
Biological Activity and Signaling Pathways
Derivatives of imidazo[1,2-a]pyrazine have demonstrated a wide range of biological activities, including roles as kinase inhibitors and antibacterial agents.[4][5][6] A particularly interesting mechanism of action is the inhibition of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is a negative regulator of the cGAS-STING signaling pathway.[1] This pathway is crucial for innate immunity and has emerged as a significant target in cancer immunotherapy.
The inhibition of ENPP1 by imidazo[1,2-a]pyrazine derivatives can enhance the immune response against cancer cells. The logical relationship of this signaling pathway is depicted below.
Caption: Logical relationship of Imidazo[1,2-a]pyrazine derivatives in the cGAS-STING pathway.
This guide provides a foundational understanding of the theoretical aspects of this compound. The presented data and workflows, derived from studies on closely related analogs, offer a robust starting point for further research and development of novel therapeutics based on this promising scaffold.
References
- 1. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irjweb.com [irjweb.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Reactivity of the Carbaldehyde Group on the Imidazo[1,2-a]pyrazine Core: A Technical Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrazine scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. The introduction of a carbaldehyde group onto this core unlocks a vast potential for chemical diversification, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. This in-depth technical guide explores the rich and varied reactivity of the carbaldehyde group in imidazo[1,2-a]pyrazines, providing a comprehensive overview of key chemical transformations, detailed experimental protocols, and quantitative data to facilitate its application in drug discovery programs.
The electron-withdrawing nature of the pyrazine ring, coupled with the electronic characteristics of the fused imidazole system, modulates the reactivity of the carbaldehyde group, making it a versatile handle for a multitude of chemical reactions. This guide will delve into the principal reactions, including condensation reactions, olefination, reduction, oxidation, and multi-component reactions.
Key Chemical Transformations of Imidazo[1,2-a]pyrazine-3-carbaldehyde
The carbaldehyde group at the 3-position of the imidazo[1,2-a]pyrazine ring is a key synthetic intermediate. Its reactivity is analogous to other heteroaromatic aldehydes, participating in a variety of classical organic reactions. Below is a summary of these transformations.
Table 1: Summary of Key Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type | Expected Yield |
| Claisen-Schmidt Condensation | Acetophenone derivatives, NaOH or KOH, Ethanol, rt | Chalcone-like α,β-unsaturated ketones | Good to Excellent |
| Wittig Reaction | Phosphonium ylides (e.g., Ph3P=CHR), Strong base (e.g., n-BuLi), Anhydrous THF, rt | Alkenes | Moderate to Good |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), Base (e.g., piperidine, TEA), Ethanol or Toluene, reflux | α,β-Unsaturated dinitriles or esters | Good to Excellent |
| Henry (Nitroaldol) Reaction | Nitroalkanes (e.g., nitromethane), Base (e.g., Et3N), THF or CH3OH, rt | β-Nitroalcohols | Moderate to Good |
| Reduction | Sodium borohydride (NaBH4), Methanol or Ethanol, 0 °C to rt | (Imidazo[1,2-a]pyrazin-3-yl)methanol | High to Quantitative |
| Oxidation | Pyridinium dichromate (PDC) or Pyridinium chlorochromate (PCC), Dichloromethane, rt | Imidazo[1,2-a]pyrazine-3-carboxylic acid | Moderate to Good |
Detailed Experimental Protocols
This section provides detailed methodologies for the key reactions discussed above. These protocols are based on established procedures for similar heteroaromatic aldehydes and can be adapted for specific imidazo[1,2-a]pyrazine substrates.
Claisen-Schmidt Condensation
This reaction is a reliable method for the formation of chalcone-like structures, which are themselves valuable pharmacophores.
General Procedure: To a solution of this compound (1.0 eq) and a substituted acetophenone (1.0-1.2 eq) in ethanol, an aqueous solution of NaOH or KOH (2.0-3.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2-6 hours, during which the product often precipitates. The solid is collected by filtration, washed with water and cold ethanol, and dried to afford the corresponding α,β-unsaturated ketone.
Wittig Reaction
The Wittig reaction is a powerful tool for converting the carbaldehyde into an alkene with a defined stereochemistry, depending on the nature of the ylide.
General Procedure: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere, a strong base such as n-butyllithium (1.1 eq) is added at 0 °C. The resulting ylide solution is stirred for 30 minutes, after which a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Knoevenagel Condensation
This condensation reaction with active methylene compounds provides access to derivatives with electron-withdrawing groups attached to a double bond, which are useful for further chemical modifications.
General Procedure: A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq), and a catalytic amount of a base (e.g., piperidine or triethylamine, 0.1 eq) in a suitable solvent such as ethanol or toluene is heated to reflux for 4-8 hours. Upon cooling, the product often crystallizes out of the solution. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Henry (Nitroaldol) Reaction
The Henry reaction offers a route to β-nitroalcohols, which are versatile intermediates that can be further transformed into amino alcohols or nitroalkenes.
General Procedure: To a solution of this compound (1.0 eq) and a nitroalkane (e.g., nitromethane, 1.5-2.0 eq) in a solvent like THF or methanol, a base such as triethylamine (1.2 eq) is added. The reaction mixture is stirred at room temperature for 24-48 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic phase is dried, concentrated, and purified by column chromatography to yield the β-nitroalcohol.
Reduction to Alcohol
The reduction of the carbaldehyde to the corresponding primary alcohol provides a nucleophilic center for further derivatization.
General Procedure: To a solution of this compound (1.0 eq) in methanol or ethanol at 0 °C, sodium borohydride (NaBH4) (1.5-2.0 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol, which is often pure enough for subsequent steps without further purification.
Oxidation to Carboxylic Acid
Oxidation of the carbaldehyde furnishes the corresponding carboxylic acid, a key functional group for amide bond formation and other transformations.
General Procedure: To a stirred suspension of pyridinium dichromate (PDC) (2.0-3.0 eq) in anhydrous dichloromethane, a solution of this compound (1.0 eq) in dichloromethane is added. The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then filtered through a pad of silica gel or Celite, and the filtrate is concentrated under reduced pressure. The crude carboxylic acid can be purified by recrystallization or by conversion to its salt and back-extraction.
Signaling Pathways and Logical Relationships
The derivatization of the carbaldehyde group on the imidazo[1,2-a]pyrazine core is a critical step in the drug discovery process. The synthesized derivatives can be screened for their biological activity, and the resulting data can be used to establish structure-activity relationships, guiding the design of more potent and selective compounds.
Conclusion
The carbaldehyde group on the imidazo[1,2-a]pyrazine scaffold is a highly valuable and versatile functional group for medicinal chemists. Its ability to undergo a wide range of chemical transformations allows for the generation of diverse libraries of compounds, which is essential for the exploration of chemical space and the optimization of biological activity. The detailed protocols and summary of reactivity presented in this guide are intended to serve as a practical resource for researchers in the field of drug discovery, facilitating the efficient and effective utilization of this compound in the development of novel therapeutic agents.
Stability and Storage of Imidazo[1,2-a]pyrazine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Imidazo[1,2-a]pyrazine-3-carbaldehyde, a key heterocyclic aldehyde intermediate in pharmaceutical research and development. Due to the limited availability of specific stability data for this compound in public literature, this document outlines recommended protocols and potential degradation pathways based on the chemical nature of the molecule and general principles of pharmaceutical stability testing.
Stability Profile
The inherent reactivity of the aldehyde functional group and the fused heterocyclic ring system suggests that this compound may be susceptible to degradation under various environmental conditions. To ensure the integrity and purity of this compound, a thorough understanding of its stability profile is crucial.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and separating the degradants.
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Proposed Method | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the aldehyde or cleavage of the imidazole ring. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Cannizzaro reaction (disproportionation to alcohol and carboxylic acid), hydrolysis. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aldehyde to the corresponding carboxylic acid. |
| Thermal Degradation | Solid state at 80°C for 48 hours | General decomposition, polymerization. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Photochemical degradation, isomerization. |
Quantitative Data Presentation
The following tables are templates for recording quantitative data obtained from stability studies. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to determine the purity of this compound and the formation of any degradation products.
Table 2: Template for Reporting Stability Data (e.g., HPLC Analysis)
| Storage Condition | Time Point | Assay (% Initial) | Total Impurities (%) | Specific Degradant 1 (%) | Specific Degradant 2 (%) |
| 2-8°C | 0 | 100.0 | 0.1 | ND | ND |
| 3 Months | |||||
| 6 Months | |||||
| 25°C/60% RH | 0 | 100.0 | 0.1 | ND | ND |
| 1 Month | |||||
| 3 Months | |||||
| 40°C/75% RH | 0 | 100.0 | 0.1 | ND | ND |
| 1 Month | |||||
| 2 Months |
ND: Not Detected
Recommended Storage Conditions
Based on the chemical structure and available information for similar compounds, the following storage conditions are recommended to maintain the quality and stability of this compound.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group. |
| Light | Protect from light | To prevent photolytic degradation. |
| Moisture | Store in a dry environment, preferably in a desiccator. | To prevent hydrolysis. |
| Container | Tightly sealed, non-reactive container (e.g., amber glass vial). | To prevent exposure to air, moisture, and light. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm or the lambda max of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
Forced Degradation Experimental Protocols
-
Accurately weigh approximately 10 mg of this compound into a 20 mL volumetric flask.
-
Add 10 mL of 0.1 M hydrochloric acid.
-
Heat the solution in a water bath at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute to volume with the mobile phase diluent.
-
Analyze by the stability-indicating HPLC method.
-
Accurately weigh approximately 10 mg of this compound into a 20 mL volumetric flask.
-
Add 10 mL of 0.1 M sodium hydroxide.
-
Heat the solution in a water bath at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute to volume with the mobile phase diluent.
-
Analyze by the stability-indicating HPLC method.
-
Accurately weigh approximately 10 mg of this compound into a 20 mL volumetric flask.
-
Add 10 mL of 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to volume with the mobile phase diluent.
-
Analyze by the stability-indicating HPLC method.
-
Place approximately 10 mg of solid this compound in a clear glass vial.
-
Keep the vial in a temperature-controlled oven at 80°C for 48 hours.
-
After the specified time, remove the sample, allow it to cool to room temperature, and dissolve in a suitable solvent.
-
Dilute to a known concentration with the mobile phase diluent.
-
Analyze by the stability-indicating HPLC method.
-
Expose a sample of the solid compound and a solution of the compound (in a suitable solvent) to light as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze by the stability-indicating HPLC method and compare the chromatograms.
Visualizations
The following diagrams illustrate the logical workflow for stability testing and a potential degradation pathway.
Caption: Experimental workflow for stability testing.
Caption: Potential oxidative degradation pathway.
Methodological & Application
Application Notes and Protocols: Development of Kinase Inhibitors from Imidazo[1,2-a]pyrazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas due to their frequent dysregulation in disease.[1] This document provides detailed application notes and protocols for the development of kinase inhibitors derived from imidazo[1,2-a]pyrazine-3-carbaldehyde, a key intermediate for the synthesis of diverse compound libraries. The protocols outlined below cover the chemical synthesis, in vitro biological evaluation, and cellular activity assessment of these potential drug candidates.
Synthesis of Imidazo[1,2-a]pyrazine-based Kinase Inhibitors
The synthesis of kinase inhibitors from this compound typically involves the modification of the aldehyde group to introduce various functionalities, enabling interaction with the target kinase. A general synthetic scheme is the reductive amination of the carbaldehyde with a diverse set of primary or secondary amines to generate a library of substituted aminomethyl-imidazo[1,2-a]pyrazines.
General Protocol for Reductive Amination
This protocol describes a general method for the synthesis of N-substituted-(imidazo[1,2-a]pyrazin-3-yl)methanamine derivatives.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or MeOH, add the desired amine (1.1 eq).
-
If the amine is a salt (e.g., hydrochloride), add a base such as triethylamine (1.2 eq) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent, STAB (1.5 eq) or NaBH₃CN (1.5 eq), portion-wise over 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to yield the desired N-substituted-(imidazo[1,2-a]pyrazin-3-yl)methanamine derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
In vitro Kinase Inhibition Assays
The following protocols describe methods to evaluate the inhibitory activity of the synthesized compounds against specific kinases such as CDK9, PI3K, and Aurora kinases.
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK9/Cyclin T1 complex.[2][3]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK7/9tide substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these stocks in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add 2.5 µL of the test compound solution or DMSO for the control wells.
-
Add 2.5 µL of the recombinant CDK9/Cyclin T1 enzyme solution (the final concentration should be optimized, typically 5-40 ng/well).
-
Initiate the kinase reaction by adding 5 µL of a 2X solution of CDK7/9tide substrate and ATP (final concentrations to be optimized, e.g., 200 µM substrate and 10 µM ATP).[2]
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the kinase reaction and detect the generated ADP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This assay determines the inhibitory effect of compounds on the activity of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K).[4][5]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2:3PS Lipid Kinase Substrate
-
ATP
-
PI3K Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the test compound or DMSO (control).
-
Prepare a mixture of PI3Kα enzyme and the lipid substrate in PI3K Reaction Buffer. Add 4 µL of this mixture to each well.
-
Initiate the reaction by adding 0.5 µL of 250 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Read the luminescence.
-
Determine the IC50 values as described for the CDK9 assay.
This protocol is for assessing the inhibition of Aurora A or Aurora B kinases.[6][7][8][9]
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add 2.5 µL of the test compound or DMSO to the wells of a 384-well plate.
-
Prepare a master mix containing Kinase Buffer, ATP, and the substrate (e.g., MBP). Add 12.5 µL of this master mix to each well.
-
Add 10 µL of diluted Aurora kinase (e.g., 20 ng/µl) to initiate the reaction.
-
Incubate at 30°C for 45-60 minutes.
-
Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Measure the luminescence and calculate the IC50 values.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11][12]
Materials:
-
Cancer cell lines (e.g., MCF7, HCT116, K562)[13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 650 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Data Presentation
The inhibitory activities of the synthesized imidazo[1,2-a]pyrazine derivatives are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 3c | CDK9 | 0.16 | [6][13] |
| 2c | CDK9 | 0.31 | [6] |
| 4c | CDK9 | 0.71 | [6] |
| 9 | CDK9 | 7.88 | [6][13] |
| 10 | CDK9 | 5.12 | [6][13] |
| 1j | Aurora A | Data Not Specified | [10][14] |
| 10i | Aurora A/B | Data Not Specified | [10][14] |
| 1 | Aurora A/B | 0.25 | [15] |
| 12k | Aurora A | 0.00002 | [15] |
| 12k | Aurora B | 0.00003 | [15] |
| 255 | PI3Kδ | 0.0028 | [16] |
| 255 | PI3Kα | 0.060 | [16] |
Table 2: Anti-proliferative Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3c | MCF7 (Breast Cancer) | 6.66 (average) | [6][13] |
| 3c | HCT116 (Colorectal Cancer) | 6.66 (average) | [6][13] |
| 3c | K562 (Leukemia) | 6.66 (average) | [6][13] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.de [promega.de]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. atcc.org [atcc.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Imidazo[1,2-a]pyrazine-3-carbaldehyde in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer potential of Imidazo[1,2-a]pyrazine-3-carbaldehyde and its derivatives. This document details their mechanism of action, offers quantitative data on their efficacy, and provides detailed protocols for their synthesis and biological evaluation.
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown significant promise as anticancer agents by targeting key cellular pathways involved in cancer cell proliferation and survival. Notably, these compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway and as disruptors of tubulin polymerization, both of which are critical targets in oncology. The 3-carbaldehyde functional group on this scaffold serves as a versatile handle for the synthesis of a diverse library of derivatives for further drug discovery and development.
Anticancer Activity and Mechanism of Action
Imidazo[1,2-a]pyrazine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms contributing to their anticancer activity are the inhibition of the PI3K/Akt/mTOR signaling cascade and the disruption of microtubule dynamics through tubulin polymerization inhibition.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[1][2] Its aberrant activation is a common feature in many human cancers.[1] Imidazo[1,2-a]pyrazine derivatives have been shown to effectively inhibit this pathway, leading to the suppression of tumor cell growth and the induction of apoptosis.
dot
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape.[3] The dynamic instability of microtubules is a key target for many successful anticancer drugs. Imidazo[1,2-a]pyrazine derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
dot
Caption: Disruption of tubulin polymerization and cell cycle arrest.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative Imidazo[1,2-a]pyrazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM).
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives [4][5][6][7]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | MCF7 (Breast) | 6.66 (average) | [5] |
| 3c | HCT116 (Colorectal) | 6.66 (average) | [5] |
| 3c | K562 (Leukemia) | 6.66 (average) | [5] |
| TB-25 | HCT-116 (Colorectal) | 0.023 | [4] |
| 12b | Hep-2 (Laryngeal) | 11 | [1][6] |
| 12b | HepG2 (Liver) | 13 | [1][6] |
| 12b | MCF-7 (Breast) | 11 | [1][6] |
| 12b | A375 (Melanoma) | 11 | [1][6] |
| 18 | MCF-7 (Breast) | 9.60 | [7] |
| 16 | HT-29 (Colon) | 12.98 | [7] |
| 16 | B16F10 (Melanoma) | 27.54 | [7] |
Note: The specific substitution patterns of the compounds are detailed in the cited references. The data highlights the potent, broad-spectrum anticancer activity of the imidazo[1,2-a]pyrazine scaffold.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of the core scaffold via the Vilsmeier-Haack reaction is provided below.[8][9][10][11][12]
dot
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-aminopyrazine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, cool DMF to 0°C.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-aminopyrazine in DCM and add it to the Vilsmeier reagent at 0°C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.
Materials:
-
Purified tubulin
-
GTP
-
Tubulin polymerization buffer
-
This compound
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add different concentrations of the this compound or a vehicle control to the wells of a 96-well plate.
-
Initiate the polymerization by adding the tubulin reaction mixture to the wells and immediately start monitoring the absorbance at 340 nm at 37°C for a set period (e.g., 60 minutes).
-
The increase in absorbance corresponds to the formation of microtubules.
-
Plot the absorbance versus time to generate polymerization curves and determine the inhibitory effect of the compound.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Microtubules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Antimicrobial Applications of Imidazo[1,2-a]pyrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, imidazo[1,2-a]pyrazine derivatives have demonstrated promising antibacterial and antifungal properties, making them a focal point of contemporary drug discovery efforts. This document provides a comprehensive overview of the antimicrobial applications of these derivatives, including quantitative activity data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives
Imidazo[1,2-a]pyrazine derivatives have been shown to exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The potency of these compounds is largely influenced by the nature and position of substituents on the imidazo[1,2-a]pyrazine core.
Quantitative Antimicrobial Data
The following tables summarize the in vitro antimicrobial activity of selected imidazo[1,2-a]pyrazine derivatives from various studies, presenting Minimum Inhibitory Concentration (MIC) values and zones of inhibition.
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrazine Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series 3 (3a, 3h, 3i, 3j) | - | > MIC | - | - | [1] |
| Series 3 (3a, 3b, 3c, 3h, 3i) | Excellent Growth Inhibition | - | Excellent Growth Inhibition (3a, 3b, 3h, 3i) | Good Activity (3c, 3e, 3h, 3i) | [1] |
| Series 4 & 5 (4a, 4f, 5c, 5g, 6b, 6c) | Pronounced Activity at 100 µg/mL | - | Good Activity | - | |
| Azo-linked derivatives (4e) | - | - | 500-700 | - | [2][3] |
| Triazole Derivatives | MIC as low as 50 µg/mL | MIC as low as 50 µg/mL | MIC as low as 50 µg/mL | MIC as low as 50 µg/mL | [4] |
Table 2: Antifungal Activity of Imidazo[1,2-a]pyrazine Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| Series 5 & 6 (5h, 6b, 4f, 6c) | Excellent Zone of Inhibition at 50 µg/mL | Excellent Zone of Inhibition at 50 µg/mL | - | |
| Series 3 (3c) | - | Excellent Activity | - | [1] |
| Series 3 (3a, 3h, 3i) | - | - | Good Activity | [1] |
| Triazole Derivatives | MIC as low as 50 µg/mL | MIC as low as 50 µg/mL | - | [4] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible evaluation of antimicrobial efficacy. The following sections outline the methodologies for the synthesis of imidazo[1,2-a]pyrazine derivatives and the assessment of their antimicrobial properties.
General Synthesis of Imidazo[1,2-a]pyrazine Derivatives
A common synthetic route to the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-haloketone. The following is a generalized protocol.
Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 mmol) in a suitable solvent such as methanol or ethanol, add the desired α-bromoacetophenone (1.0 mmol).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the specific reactants.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., diethyl ether) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure imidazo[1,2-a]pyrazine derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
A number of variations to this general procedure exist, including the use of microwave irradiation to accelerate the reaction or the use of different catalysts.[5]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of 10⁵ to 10⁶ Colony Forming Units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also included as a reference.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 3: Determination of Zone of Inhibition by Agar Well Diffusion Method
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Well Preparation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Compound: A specific volume (e.g., 100 µL) of a known concentration of the test compound solution is added to each well.
-
Controls: A well containing only the solvent is used as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Mechanism of Action
The precise mechanism of action for many imidazo[1,2-a]pyrazine derivatives is still under investigation. However, several studies have proposed potential molecular targets. Computational analyses and in vitro assays suggest that these compounds may exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes.
One proposed target is Staphylococcus aureus Pyruvate Carboxylase (SaPC), a key enzyme in the biosynthesis of essential metabolites.[6] Molecular docking studies have indicated that certain imidazo[1,2-a]pyrazine derivatives can bind to the active site of SaPC, potentially disrupting its function and leading to bacterial cell death.[6]
Another identified target is the VirB11 ATPase HP0525, a crucial component of the bacterial type IV secretion system, which is essential for the virulence of several Gram-negative pathogens.[7][8] Inhibition of this ATPase would disrupt the secretion of virulence factors, thereby attenuating the pathogenicity of the bacteria.
Visualizations
The following diagrams illustrate key workflows and proposed mechanisms related to the antimicrobial applications of imidazo[1,2-a]pyrazine derivatives.
Caption: General workflow for the synthesis of Imidazo[1,2-a]pyrazine derivatives.
Caption: Experimental workflow for MIC determination.
Caption: Proposed mechanisms of antimicrobial action.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
- 7. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery. The introduction of a formyl group onto this nucleus via the Vilsmeier-Haack reaction provides a versatile chemical handle for further molecular elaborations, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides a detailed protocol for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyrazines, a critical transformation for the functionalization of this important heterocyclic system.
Reaction Principle
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds through two primary stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). Subsequently, the electron-rich C3 position of the imidazo[1,2-a]pyrazine ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the desired 3-formyl-imidazo[1,2-a]pyrazine.
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of related heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines.
Materials:
-
Substituted imidazo[1,2-a]pyrazine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (2.6 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled DMF, add phosphorus oxychloride (2.6 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of the substituted imidazo[1,2-a]pyrazine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane or chloroform. After the addition, remove the ice bath and heat the reaction mixture to reflux (for chloroform) or to a suitable temperature (e.g., 100 °C for DMF as solvent) for 1-2 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-formyl-imidazo[1,2-a]pyrazine derivative.[1]
Quantitative Data
The Vilsmeier-Haack formylation of imidazo[1,2-a]pyrazine derivatives generally proceeds in moderate to good yields. The following table summarizes representative data based on the formylation of a closely related heterocyclic system, 2-phenylimidazo[1,2-a]pyridine.
| Substrate | Product | Reagents (Equivalents) | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | POCl₃ (2.6), DMF (2.6) | Dichloromethane | 100 °C, 1 hour | 60 | [1] |
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyrazine-3-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyrazine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have shown potential as inhibitors of various key cellular targets, making them attractive candidates for drug discovery programs in oncology, virology, and immunology.[1][2][3][4][5][6][7][8] High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such derivatives to identify potent and selective modulators of specific biological pathways.[9] This document provides detailed application notes and protocols for various HTS assays tailored for the screening of Imidazo[1,2-a]pyrazine-3-carbaldehyde derivatives against several validated target classes.
Target-Specific HTS Assays
The imidazo[1,2-a]pyrazine core has been identified in compounds targeting a variety of proteins, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][3][7][8] The choice of HTS assay depends on the specific biological target of interest. Below are protocols for several robust HTS assays suitable for screening this compound derivatives.
Data Presentation: Summary of Reported Biological Activities of Imidazo[1,2-a]pyrazine Derivatives
The following table summarizes the reported inhibitory activities of various Imidazo[1,2-a]pyrazine derivatives against different biological targets and cancer cell lines. This data is crucial for guiding the selection of appropriate screening assays and for structure-activity relationship (SAR) studies.
| Compound Scaffold | Target/Cell Line | Assay Type | IC50 | Reference |
| Imidazo[1,2-a]pyrazine | CDK9 | Biochemical Assay | 0.16 µM (for compound 3c) | [1] |
| Imidazo[1,2-a]pyrazine | MCF7 (Breast Cancer) | MTT Assay | 6.66 µM (average for compound 3c) | [1] |
| Imidazo[1,2-a]pyrazine | HCT116 (Colorectal Cancer) | MTT Assay | 6.66 µM (average for compound 3c) | [1] |
| Imidazo[1,2-a]pyrazine | K562 (Leukemia) | MTT Assay | 6.66 µM (average for compound 3c) | [1] |
| Imidazo[1,2-a]pyrazine | Human Coronavirus 229E | Antiviral Assay | 56.96 µM (for compound 3b) | [1] |
| Imidazo[1,2-a]pyrazine | ENPP1 | Biochemical Assay | 5.70 nM (for compound 7) | [3] |
| Imidazo[1,2-a]pyrazine | Gαq | Biochemical Assay | 8.9 µM (for compound GQ352) | [7] |
| Imidazo[1,2-a]pyrazine | PI3Kα | Biochemical Assay | 0.06 nM (for compound 42) | [8] |
| Imidazo[1,2-a]pyrazine | mTOR | Biochemical Assay | 3.12 nM (for compound 42) | [8] |
| Imidazo[1,2-a]pyrazine | HCT-116 (Colorectal Cancer) | Anti-proliferative Assay | 23 nM (for compound TB-25) | [4] |
| Imidazo[1,2-a]pyrazine | HepG-2 (Liver Cancer) | Anti-proliferative Assay | Micromolar to Nanomolar | [4] |
| Imidazo[1,2-a]pyrazine | A549 (Lung Cancer) | Anti-proliferative Assay | Micromolar to Nanomolar | [4] |
| Imidazo[1,2-a]pyrazine | MDA-MB-231 (Breast Cancer) | Anti-proliferative Assay | Micromolar to Nanomolar | [4] |
| Imidazo[1,2-a]pyrazine | Hep-2 (Laryngeal Cancer) | MTT Assay | 11 µM (for compound 12b) | [10] |
| Imidazo[1,2-a]pyrazine | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 13 µM (for compound 12b) | [10] |
| Imidazo[1,2-a]pyrazine | MCF-7 (Breast Cancer) | MTT Assay | 11 µM (for compound 12b) | [10] |
| Imidazo[1,2-a]pyrazine | A375 (Skin Cancer) | MTT Assay | 11 µM (for compound 12b) | [10] |
| 3-aminoimidazole[1,2-α]pyrazine | MCF-7 (Breast Cancer) | Anticancer Assay | 9.60 µM (for compound 18) | [6] |
| 3-aminoimidazole[1,2-α]pyrazine | HT-29 (Colon Cancer) | Anticancer Assay | 12.98 µM (for compound 16) | [6] |
| 3-aminoimidazole[1,2-α]pyrazine | B16F10 (Melanoma) | Anticancer Assay | 27.54 µM (for compound 16) | [6] |
Experimental Protocols
Here we provide detailed protocols for three distinct HTS assays relevant to the known biological activities of Imidazo[1,2-a]pyrazine derivatives: a biochemical kinase inhibition assay, a cell-based GPCR signaling assay, and a cell viability assay.
Biochemical Kinase Inhibition Assay (e.g., for CDK9 or PI3K)
This protocol describes a generic, fluorescence polarization (FP)-based assay to identify inhibitors of a target kinase.[9][11] FP is a robust HTS technology that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[12][13][14]
Principle: A fluorescently labeled small molecule probe (tracer) that binds to the kinase of interest is used. In its unbound state, the tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger kinase, its tumbling is slowed, leading to an increase in polarization. Test compounds that inhibit the tracer-kinase interaction will displace the tracer, causing a decrease in fluorescence polarization.[11]
Workflow Diagram:
References
- 1. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Fluorescent Imidazo[1,2-a]pyrazine Derivatives for Advanced Bioimaging
Introduction
Imidazo[1,2-a]pyrazine derivatives have emerged as a versatile and promising class of fluorescent probes for a wide array of bioimaging applications. Their rigid, bicyclic π-conjugated structure forms the core of their photophysical properties, which can be finely tuned through synthetic modifications.[1] These modifications allow for the development of probes with desirable characteristics such as high quantum yields, large Stokes shifts, and sensitivity to the local microenvironment.[2] Consequently, these derivatives are increasingly utilized for imaging subcellular organelles, detecting biologically important analytes, and monitoring dynamic cellular processes.
The core imidazo[1,2-a]pyrazine scaffold's fluorescence is significantly influenced by the nature and position of substituents. Electron-donating groups tend to enhance fluorescence intensity, while electron-withdrawing groups can lead to quenching or shifts in the emission spectra.[1][2] This "tunability" is a key advantage, enabling the rational design of probes for specific targets and applications. Researchers have successfully developed imidazo[1,2-a]pyrazine-based probes for detecting metal ions (e.g., Fe³⁺, Hg²⁺), reactive oxygen species (e.g., H₂O₂), and changes in viscosity and pH.[3][4][5] Furthermore, their application has been demonstrated in various cell lines, including HeLa and HepG2, and even in whole organisms like zebrafish, highlighting their potential for in vivo imaging.[3][6] Some derivatives have also been engineered for two-photon microscopy, which allows for deeper tissue penetration and reduced phototoxicity, making them valuable tools for advanced in vivo studies.[2][7]
Quantitative Data on Fluorescent Properties
The following tables summarize the key photophysical and sensing properties of selected imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives, providing a comparative overview for researchers.
Table 1: Photophysical Properties of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Substituents | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent | Reference |
| Imidazo[1,2-a]pyridine | Phenyl or Naphthyl at C2 | ~250-254 | Blue region | 0.22 - 0.61 | - | CH₂Cl₂ | [1] |
| Imidazo[1,2-a]pyridine | 2-(3,4,5,6-tetrafluoro-2-hydroxyphenyl) | - | ~540 | - | - | Polar & Nonpolar | [8] |
| Imidazo[1,2-a]pyrazine | Varies | - | ~850 (for compound 10i) | - | - | Acetonitrile | [9][10] |
| Imidazo[1,2-a]pyridine | Electron-donating and -withdrawing at C2 | - | - | 0.2 - 0.7 | Large | Varies | [2][11] |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | Phenyl derivatives | - | Blue emission | up to 0.56 | - | Ethanol | [12] |
Table 2: Performance of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine-Based Fluorescent Probes
| Probe Name/Type | Analyte | Detection Mechanism | Limit of Detection (LOD) | Response Time | Key Features | Cell Line/Organism | Reference |
| Fused Imidazopyridine 5 | Fe³⁺ | Turn-on fluorescence | 4.0 ppb | - | High sensitivity and selectivity | HeLa cells | [3] |
| Fused Imidazopyridine 5 | Hg²⁺ | Turn-off fluorescence | 1.0 ppb | - | High sensitivity and selectivity | HeLa cells | [3] |
| Probe B2 | H₂O₂ | Turn-on fluorescence | - | - | Aggregation-induced emission | A549 cells | [4] |
| Rh-Ip-Hy | Hg²⁺ | Turn-on fluorescence | - | - | High selectivity, wide pH range (5.0-11.0) | HeLa cells | [13] |
| IPPA | Cysteine | Turn-on fluorescence | 0.33 μM | - | ~76-fold fluorescence enhancement | HepG2 cells, Zebrafish | [6] |
| Imidazo[1,2-a]pyridine-based | Viscosity | - | - | - | Polarity and viscosity dependent | - | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a generic imidazo[1,2-a]pyrazine derivative and a general protocol for cell imaging.
Protocol 1: Synthesis of Imidazo[1,2-a]pyrazine Derivatives via Iodine-Catalyzed Three-Component Condensation
This protocol is based on an efficient one-pot synthesis method.[7][9]
Materials:
-
Aryl aldehyde (e.g., benzaldehyde)
-
2-aminopyrazine
-
tert-butyl isocyanide
-
Iodine (I₂)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plate
-
Column chromatography setup (silica gel)
Procedure:
-
In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in acetonitrile (10 mL).
-
Add a catalytic amount of iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyrazine derivative.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: General Protocol for Live Cell Imaging using Imidazo[1,2-a]pyrazine Probes
This protocol provides a general guideline for staining and imaging live cells. Specific probe concentrations and incubation times may need optimization.
Materials:
-
Imidazo[1,2-a]pyrazine fluorescent probe
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture them in a suitable medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the imidazo[1,2-a]pyrazine probe (e.g., 1 mM) in DMSO. From the stock, prepare a working solution in cell culture medium or PBS to the final desired concentration (typically in the low micromolar range).
-
Cell Staining:
-
Remove the culture medium from the cells and wash them twice with warm PBS.
-
Add the probe working solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
-
Analyte Treatment (if applicable):
-
For probes designed to detect specific analytes (e.g., metal ions, H₂O₂), after the initial probe loading, wash the cells with PBS and then incubate them with the analyte of interest at a specific concentration for a defined duration.
-
-
Imaging:
-
After incubation, wash the cells three times with warm PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the stained cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific imidazo[1,2-a]pyrazine derivative.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of imidazo[1,2-a]pyrazine derivatives in bioimaging.
Caption: Signaling pathway for a 'turn-on' metal ion fluorescent probe.
Caption: General experimental workflow for live cell imaging.
Caption: Structure-property relationship in imidazo[1,2-a]pyrazine fluorophores.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyrazine-3-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of Imidazo[1,2-a]pyrazine analogs, with a focus on their potential as anticancer agents. This document details the synthesis, biological evaluation, and key experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
Introduction
The Imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have been reported to exhibit a wide range of biological effects, including anticancer, antiviral, and kinase inhibitory activities.[1][2] The 3-carbaldehyde substitution on this core serves as a versatile synthetic handle for the introduction of various functional groups, allowing for a systematic exploration of the structure-activity relationships and the optimization of biological activity.
Structure-Activity Relationship (SAR) Summary
While a specific and comprehensive SAR study focused exclusively on Imidazo[1,2-a]pyrazine-3-carbaldehyde analogs is not extensively detailed in the reviewed literature, a general SAR can be inferred from studies on various substituted imidazo[1,2-a]pyrazine derivatives. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the bicyclic ring system.
Key SAR observations from related Imidazo[1,2-a]pyrazine analogs include:
-
Substitution at C2: The introduction of aryl groups, particularly pyridinyl moieties, at the C2-position has been shown to be crucial for potent inhibitory activity against kinases like CDK9.[1][2]
-
Substitution at C3: While the user's interest is in 3-carbaldehyde, many reported analogs feature 3-amino or substituted amino groups. For instance, a benzylamine group at the C3-position has been associated with strong CDK9 inhibition.[1][2] The 3-position is a key vector for modification to explore interactions with the target protein.
-
Substitution at other positions (C6, C8): Modifications at these positions have also been explored, with various substituents influencing the overall activity and selectivity profile of the compounds.
Based on these general observations, a hypothetical SAR study of this compound analogs could involve the synthesis of a library of compounds where the aldehyde functionality is converted to various other groups (e.g., oximes, hydrazones, Schiff bases) to probe their interactions with biological targets.
Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyrazine Analogs
The following tables summarize the in vitro anticancer and kinase inhibitory activities of selected Imidazo[1,2-a]pyrazine analogs from the literature. It is important to note that these are not exclusively 3-carbaldehyde derivatives but provide valuable insights into the potential of the scaffold.
Table 1: CDK9 Inhibitory Activity and Cytotoxicity of Selected Imidazo[1,2-a]pyrazine Analogs [1][2]
| Compound ID | R1 (Position 2) | R2 (Position 3) | CDK9 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) | K562 IC50 (µM) |
| 2c | Phenyl | Benzylamino | 0.31 | >10 | >10 | >10 |
| 3c | 4-Pyridinyl | Benzylamino | 0.16 | 6.5 | 7.0 | 6.5 |
| 4c | 4-Pyridinyl-N-oxide | Benzylamino | 0.71 | >10 | >10 | >10 |
| 3b | 4-Pyridinyl | Cyclohexylamino | 0.8 | 8.5 | 9.0 | 8.0 |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Analogs [3][4]
| Compound ID | Scaffold | R1 (Position 2) | R2 (Position 3) | Hep-2 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | A375 IC50 (µM) | Vero IC50 (µM) |
| 10b | Imidazo[1,2-a]pyrazine | 4-Nitrophenyl | tert-Butylamino | 20 | 18 | 21 | 16 | 76 |
| 12b | Imidazo[1,2-a]pyridine | 4-Nitrophenyl | tert-Butylamino | 11 | 13 | 11 | 11 | 91 |
| Doxorubicin | - | - | - | 10 | 1.5 | 0.85 | 5.16 | 14 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below. These protocols are based on established methods reported in the literature for similar compounds.
Protocol 1: General Synthesis of Imidazo[1,2-a]pyrazine Core
This protocol describes a general method for the synthesis of the Imidazo[1,2-a]pyrazine scaffold, which can then be functionalized at the 3-position.
Workflow for the Synthesis of Imidazo[1,2-a]pyrazine Core
References
- 1. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent Imidazo[1,2-a]pyrazine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich imidazo[1,2-a]pyrazine ring system.
Q2: Why is the formylation generally regioselective for the C-3 position?
A2: The regioselectivity of the Vilsmeier-Haack reaction on the imidazo[1,2-a]pyrazine scaffold is dictated by the electronic properties of the bicyclic system. The imidazole ring is more electron-rich than the pyrazine ring, making it more susceptible to electrophilic attack.[1][2] Within the imidazole ring, the C-3 position is the most nucleophilic, leading to preferential formylation at this site.[1][2]
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary side reactions include over-formylation (di-formylation), formylation at other positions (if the C-3 position is sterically hindered or under forcing conditions), and the formation of colored impurities due to the decomposition of reagents or products. In some cases, incomplete cyclization during the synthesis of the parent imidazo[1,2-a]pyrazine can also lead to impurities.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can also be employed to obtain a highly pure product.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Low reactivity of the starting material. 3. Suboptimal reaction temperature. | 1. Ensure that the Vilsmeier reagent is freshly prepared and protected from moisture. 2. Confirm the purity of the starting Imidazo[1,2-a]pyrazine. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. High reaction temperature. 2. Extended reaction time. 3. Presence of activating groups on the pyrazine ring. | 1. Conduct the reaction at a lower temperature to favor the kinetically controlled product. 2. Optimize the reaction time to prevent further reactions. 3. If the substrate is highly activated, consider using a milder formylating agent. |
| Presence of a Higher Molecular Weight Byproduct | Over-formylation (di-formylation) of the imidazo[1,2-a]pyrazine ring. | 1. Use a stoichiometric amount of the Vilsmeier reagent. 2. Add the Vilsmeier reagent to the substrate solution slowly and at a low temperature. 3. Monitor the reaction closely by TLC to stop it upon consumption of the starting material. |
| Dark-Colored Reaction Mixture and Product | Decomposition of the Vilsmeier reagent or the product. | 1. Maintain a low temperature during the formation of the Vilsmeier reagent. 2. Ensure that the work-up procedure is performed promptly after the reaction is complete. 3. Purify the crude product using activated charcoal treatment followed by column chromatography. |
| Difficult Purification | Co-elution of the product with closely related byproducts. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider derivatizing the aldehyde to a more easily purifiable compound (e.g., an acetal) and then hydrolyzing it back after purification. |
Experimental Protocols
Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyrazine
This protocol is a general guideline and may require optimization based on the specific substrate and scale.
1. Preparation of the Vilsmeier Reagent:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve Imidazo[1,2-a]pyrazine (1 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Add the solution of the starting material to the freshly prepared Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH reaches 6-7.
-
The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and potential side reactions.
Caption: Main synthetic route to this compound.
Caption: Common side reactions in the formylation of Imidazo[1,2-a]pyrazine.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Imidazo[1,2-a]pyrazines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Vilsmeier-Haack reaction for the synthesis of formylated imidazo[1,2-a]pyrazines. This valuable class of compounds serves as a key building block in the development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyrazines?
A1: The Vilsmeier-Haack formylation of imidazo[1,2-a]pyrazines is an electrophilic aromatic substitution. The reaction overwhelmingly favors substitution at the C3 position of the imidazole ring. This is due to the electronic properties of the bicyclic system, where the five-membered imidazole ring is more electron-rich and thus more susceptible to electrophilic attack than the pyrazine ring. The intermediate formed by attack at C3 is more stable as it maintains the aromaticity of the six-membered pyrazine ring.[1]
Q2: What are the standard starting conditions for a Vilsmeier-Haack reaction on an imidazo[1,2-a]pyrazine derivative?
A2: A typical starting point involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cooled solution of the imidazo[1,2-a]pyrazine substrate in anhydrous N,N-dimethylformamide (DMF). The molar ratio of POCl₃ to the substrate is a critical parameter to optimize, with an excess of the Vilsmeier reagent often being necessary. Following the formation of the Vilsmeier reagent, the reaction is typically heated to a temperature between 70-100°C and monitored until completion.
Q3: What are some common side reactions, and how can they be minimized?
A3: Common side reactions include the formation of di-formylated products and chlorinated byproducts. To minimize di-formylation, it is crucial to control the stoichiometry of the Vilsmeier reagent and avoid prolonged reaction times. Using a smaller excess of the reagent and carefully monitoring the reaction progress by TLC or LC-MS can help prevent over-reaction. The formation of chlorinated byproducts can sometimes be addressed by ensuring a rapid and efficient aqueous work-up to hydrolyze any remaining reactive chlorine species.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Vilsmeier-Haack reaction can be effectively monitored using thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with water or a dilute base, extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progression.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Decomposition of Vilsmeier reagent: Presence of moisture in DMF or POCl₃. 2. Low reactivity of the substrate: Electron-withdrawing groups on the imidazo[1,2-a]pyrazine ring can deactivate it towards electrophilic substitution. 3. Insufficient reaction temperature or time. | 1. Use freshly distilled, anhydrous DMF and high-purity POCl₃. Ensure all glassware is thoroughly dried.[2][3] 2. Increase the excess of the Vilsmeier reagent and/or increase the reaction temperature. For highly deactivated substrates, alternative formylating agents might be necessary. 3. Gradually increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction for longer periods. |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating: The formation of the Vilsmeier reagent is exothermic. 2. Impurities in starting materials or solvents. 3. Decomposition of the starting material or product under the reaction conditions. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF, using an ice bath.[3] 2. Use purified starting materials and anhydrous solvents. 3. Attempt the reaction at a lower temperature for a longer duration. |
| Multiple Products Observed on TLC | 1. Di-formylation: Use of a large excess of the Vilsmeier reagent or prolonged reaction time. 2. Reaction at other positions: While C3 is highly favored, minor isomers may form depending on the substitution pattern of the starting material. 3. Formation of chlorinated byproducts. | 1. Optimize the stoichiometry of the Vilsmeier reagent, starting with a smaller excess. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Isolate and characterize the major product. If regioselectivity is a persistent issue, consider alternative synthetic strategies. 3. Ensure a prompt and efficient aqueous work-up. |
| Difficulty in Isolating the Product | 1. Product is water-soluble. 2. Product is an oil and difficult to crystallize. 3. Incomplete hydrolysis of the iminium intermediate. | 1. After quenching, thoroughly extract the aqueous layer with an appropriate organic solvent multiple times. 2. Purify the crude product using column chromatography on silica gel. 3. Ensure the pH of the aqueous work-up is appropriate to facilitate complete hydrolysis. The work-up often involves pouring the reaction mixture onto crushed ice followed by neutralization.[2] |
Data Presentation
While specific quantitative data for the optimization of the Vilsmeier-Haack reaction on a wide range of substituted imidazo[1,2-a]pyrazines is not extensively available in a single comprehensive table in the reviewed literature, the following table provides a general guide to the expected impact of key reaction parameters on the yield of the desired 3-formyl product.
| Parameter | Condition | Expected Impact on Yield | Notes |
| Substrate | Electron-donating groups on the imidazo[1,2-a]pyrazine ring | Increase | Activates the ring towards electrophilic substitution. |
| Electron-withdrawing groups on the imidazo[1,2-a]pyrazine ring | Decrease | Deactivates the ring towards electrophilic substitution. | |
| POCl₃:Substrate Molar Ratio | 1.1 - 1.5 : 1 | Moderate to Good | A good starting point for optimization. |
| > 2 : 1 | May Increase Yield / Risk of Byproducts | Higher excess can drive the reaction to completion but increases the risk of di-formylation and other side reactions. | |
| Temperature | 50 - 70 °C | Lower Yield / Slower Reaction | May be suitable for highly activated substrates to control selectivity. |
| 70 - 100 °C | Optimal for many substrates | A common temperature range for achieving a reasonable reaction rate. | |
| > 100 °C | Increased Byproducts / Decomposition | Higher temperatures can lead to tar formation and decomposition of starting materials and products. | |
| Reaction Time | 1 - 4 hours | Variable | Should be optimized by monitoring the reaction by TLC. |
| > 6 hours | Increased Risk of Byproducts | Prolonged reaction times can lead to the formation of di-formylated and other side products. |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 2-Substituted Imidazo[1,2-a]pyrazines
This protocol is a general guideline and may require optimization for specific substrates.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[3]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve the 2-substituted imidazo[1,2-a]pyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF or an appropriate anhydrous solvent like 1,2-dichloroethane.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70-90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.[2]
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash it with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure 3-formyl-2-substituted-imidazo[1,2-a]pyrazine.
Visualizations
References
Technical Support Center: Purification of Crude Imidazo[1,2-a]pyrazine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Imidazo[1,2-a]pyrazine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis, particularly when using the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack formylation of imidazo[1,2-a]pyrazine is a common synthetic route. However, it can lead to several impurities that complicate purification. The most prevalent side-products include:
-
Unreacted Starting Material: Incomplete formylation can leave residual imidazo[1,2-a]pyrazine in the crude product.
-
Di-formylated Byproduct: Over-formylation can occur, leading to the formation of imidazo[1,2-a]pyrazine-3,8-dicarbaldehyde. This impurity is generally more polar than the desired mono-aldehyde.
-
Chlorinated Impurity: The Vilsmeier reagent (formed from POCl₃ and DMF) can act as a chlorinating agent, resulting in the formation of 6-chloro-imidazo[1,2-a]pyrazine-3-carbaldehyde. This impurity has a similar polarity to the target compound, making separation challenging.
-
Hydrolyzed Vilsmeier Reagent Residues: Improper work-up can leave behind salts and other polar impurities.
Q2: My crude product is a dark, oily residue. How can I best proceed with purification?
A2: A dark, oily crude product often indicates the presence of polymeric materials and residual solvents. Before attempting column chromatography or recrystallization, it is advisable to perform a preliminary purification step. This can involve dissolving the crude material in a suitable solvent like ethyl acetate and washing it with a saturated sodium bicarbonate solution to neutralize any remaining acidic components from the Vilsmeier-Haack reaction. Subsequent washing with brine and drying over anhydrous sodium sulfate can help remove water and some polar impurities. If the material is still oily, trituration with a non-polar solvent like n-hexane can sometimes induce precipitation of the desired product, leaving more soluble impurities behind.
Q3: I am struggling to separate the chlorinated impurity from my desired product by column chromatography. What can I do?
A3: The chlorinated byproduct often has a polarity very similar to the target this compound, leading to co-elution. To improve separation, you can try the following:
-
Optimize the Solvent System: A less polar solvent system, such as a higher ratio of hexane to ethyl acetate (e.g., 80:20 or even 90:10), can enhance the separation. Running a gradient elution, where the polarity of the eluent is gradually increased, can also be effective.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using neutral alumina. The different surface chemistry of alumina can alter the retention of the compounds and improve resolution.
-
Recrystallization: If chromatographic separation is still challenging, recrystallization may be a more effective method for removing the chlorinated impurity.
Troubleshooting Guides
Column Chromatography Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Product and a major impurity co-elute. | The polarity of the product and impurity are very similar. | 1. Adjust Solvent Polarity: Use a less polar mobile phase (e.g., increase the hexane:ethyl acetate ratio). 2. Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. 3. Change Stationary Phase: Switch from silica gel to neutral alumina, or vice versa. |
| Product streaks on the column. | The compound may be too polar for the chosen solvent system or the column is overloaded. The compound might be acidic or basic. | 1. Increase Solvent Polarity: Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. 3. Add a Modifier: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. |
| Low recovery of the product. | The product may be strongly adsorbed to the stationary phase or is not sufficiently soluble in the mobile phase. | 1. Increase Eluent Polarity: After eluting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly retained product. 2. Check Solubility: Ensure the chosen mobile phase is a good solvent for your compound at the concentration used. |
Recrystallization Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not saturated, the cooling is too rapid, or the wrong solvent is used. | 1. Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of the product. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure product if available. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound. 2. Dilute the Solution: Add more solvent to reduce the saturation level before cooling. 3. Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes turbid. Then, gently heat until the solution is clear and allow it to cool slowly. |
| Low yield after recrystallization. | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | 1. Choose a Different Solvent: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
1. Thin Layer Chromatography (TLC) Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Start with a 7:3 mixture of n-hexane:ethyl acetate.
-
Visualization: UV light (254 nm).
-
Procedure: Dissolve a small amount of the crude product in ethyl acetate and spot it on the TLC plate. Develop the plate in the chosen mobile phase. Observe the separation of spots under UV light. The desired product, this compound, is expected to have an Rf value in the range of 0.3-0.5 in this system. Adjust the solvent ratio to achieve good separation between the product and major impurities.
2. Column Chromatography Setup:
-
Stationary Phase: Silica gel (60-120 mesh) or neutral alumina.
-
Column Packing: Prepare a slurry of the stationary phase in the initial, low-polarity mobile phase (e.g., 9:1 n-hexane:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.
3. Elution:
-
Start eluting with a low-polarity mobile phase (e.g., 9:1 n-hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 n-hexane:ethyl acetate) if the product is not eluting.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Purification of Crude this compound by Recrystallization
1. Solvent Selection:
-
Ethyl acetate is a commonly used solvent for the recrystallization of this compound. Other potential solvents or solvent systems to screen include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
2. Recrystallization Procedure (using Ethyl Acetate):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to just dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum to obtain the purified this compound.
Data Presentation
Table 1: TLC Data for this compound and Potential Impurities
| Compound | Structure | Typical Rf Value (7:3 Hexane:EtOAc on Silica Gel) | Notes |
| Imidazo[1,2-a]pyrazine |
| ~0.6-0.7 | Less polar than the formylated products. |
| This compound |
| ~0.3-0.5 | Target Compound. |
| 6-Chloro-imidazo[1,2-a]pyrazine-3-carbaldehyde |
| ~0.3-0.5 | Similar polarity to the target compound. |
| Imidazo[1,2-a]pyrazine-3,8-dicarbaldehyde |
| ~0.1-0.2 | More polar than the mono-formylated product. |
Note: Rf values are approximate and can vary depending on the exact conditions (plate manufacturer, temperature, etc.).
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Potential side reactions during the Vilsmeier-Haack formylation of imidazo[1,2-a]pyrazine.
Improving yield and purity in the synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde. Our aim is to help you improve both the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Vilsmeier-Haack formylation method.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The Vilsmeier-Haack reaction, a common method for this synthesis, is sensitive to reaction conditions.[1][2][3]
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the starting Imidazo[1,2-a]pyrazine can lead to incomplete conversion or the formation of side products. It is crucial to carefully control the stoichiometry.
-
Reaction Temperature: The formylation reaction is temperature-sensitive. The dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) should be performed at a low temperature (e.g., 5°C) to control the exothermic reaction.[4] Subsequently, the reaction with the imidazo[1,2-a]pyrazine may require heating, and the optimal temperature should be empirically determined.
-
Reaction Time: Insufficient reaction time can result in incomplete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.[5] For instance, di-formylation or other side reactions can occur. Careful control of reaction conditions helps to minimize these.
Q2: I am having difficulty purifying the final product. What are the common impurities and the best purification methods?
A2: Purification of this compound can be challenging due to the presence of starting materials, reagents from the Vilsmeier-Haack reaction, and other side products.
-
Common Impurities:
-
Unreacted Imidazo[1,2-a]pyrazine.
-
Residual Vilsmeier-Haack reagents or their decomposition products.
-
Side products from the formylation reaction.
-
Contamination from urotropin if used in alternative synthetic routes.[5]
-
-
Effective Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. Silica gel is a commonly used stationary phase, with an eluent system such as a mixture of n-hexane and ethyl acetate.[4][6]
-
Recrystallization: This technique can be used to further purify the product after chromatography. A suitable solvent system, such as ethyl acetate, can yield a crystalline product with high purity.[5]
-
Extraction: A liquid-liquid extraction with a suitable solvent like chloroform (CHCl₃) after neutralizing the reaction mixture can help in the initial work-up to remove water-soluble impurities.[5]
-
Q3: Are there alternative synthesis methods to the Vilsmeier-Haack reaction that might offer better yields or easier purification?
A3: While the Vilsmeier-Haack reaction is a staple, other methods for synthesizing imidazo[1,2-a]pyrazine derivatives exist and may be adaptable for the production of the 3-carbaldehyde derivative.
-
Iodine-Catalyzed Three-Component Reaction: An efficient method using iodine as a catalyst for a one-pot, three-component condensation has been reported for the synthesis of imidazo[1,2-a]pyrazine derivatives.[7][8] This approach offers good yields at room temperature and a simplified workup, as the product often precipitates from the reaction mixture.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation has been utilized for the rapid, one-pot synthesis of 2,3-diarylimidazo[1,2-a]pyridines and could potentially be adapted for imidazo[1,2-a]pyrazines, offering high efficiency.[9]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes reported yields for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, which are structurally similar and synthesized via the Vilsmeier-Haack reaction. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Starting Material | Reaction Conditions | Purification Method | Yield (%) | Reference |
| 2-phenyl-H-imidazo[1,2-a]pyridine | POCl₃, DMF, 5°C to RT | Silica gel chromatography | 71 | [4] |
| 2-chloro-H-imidazo[1,2-a]pyridine | POCl₃, DMF, 5°C to RT | Silica gel chromatography | 85 | [4] |
| 2-(p-tolyl)-H-imidazo[1,2-a]pyridine | POCl₃, DMF, 5°C to RT | Silica gel chromatography | 80 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is based on established procedures for the formylation of similar heterocyclic compounds.[4]
Materials:
-
Imidazo[1,2-a]pyrazine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
In a round-bottom flask, add N,N-dimethylformamide (DMF).
-
Cool the flask to 5°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature at 5°C.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the Vilsmeier reagent.
-
Add the starting material, Imidazo[1,2-a]pyrazine, to the reaction mixture.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (DCM).
-
Dry the organic layer over sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/Ethyl Acetate 80:20).[4]
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the hexane/ethyl acetate mixture, gradually increasing the polarity if necessary.
-
Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for addressing low reaction yields.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Preventing decomposition of Imidazo[1,2-a]pyrazine-3-carbaldehyde during workup
Welcome to the technical support center for Imidazo[1,2-a]pyrazine-3-carbaldehyde. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the handling and purification of this compound, with a focus on preventing its decomposition during experimental workup.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing during the aqueous workup. I'm noticing a color change and low yields. What is the likely cause?
A1: Decomposition of this compound during aqueous workup is often due to the inherent reactivity of the aldehyde group and the stability of the heterocyclic core under non-optimal pH conditions. The primary causes are:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods or if oxidizing agents are present.
-
pH Sensitivity: The imidazopyrazine core is a nitrogenous heterocycle, making it sensitive to both strongly acidic and strongly basic conditions. Acidic washes can protonate the nitrogen atoms, altering solubility and potentially catalyzing degradation. Strong bases can promote aldol-type side reactions or other decomposition pathways.
-
Temperature: Elevated temperatures during workup (e.g., concentrating at high heat) can accelerate decomposition.
Q2: What are the recommended pH conditions for the aqueous extraction of this compound?
A2: To minimize decomposition, it is crucial to maintain near-neutral or slightly basic conditions during aqueous extraction.
-
Avoid Strong Acids: Do not use strong acid washes (e.g., 1M HCl). If an acid wash is necessary to remove basic impurities, use a milder, buffered solution and minimize contact time.
-
Use Weak Bases: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly recommended.[1][2] This will neutralize any residual acid from the reaction (like catalytic H₂SO₄ or trifluoroacetic acid) without being harsh enough to induce base-catalyzed degradation.[2]
-
Brine Wash: A final wash with saturated sodium chloride (brine) is advised to remove dissolved water from the organic layer before drying.[2]
Q3: I am struggling to separate my aldehyde from other organic impurities. Is there a specific technique for purifying aldehydes?
A3: Yes, a highly effective method for purifying aldehydes is the bisulfite adduct formation technique.[3] This reversible reaction can isolate the aldehyde from non-aldehyde impurities.
-
Adduct Formation: The crude mixture is dissolved in a suitable solvent (like THF or methanol) and shaken vigorously with a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).[3][4] The aldehyde reacts to form a water-soluble bisulfite adduct.
-
Extraction: The non-aldehyde organic impurities can then be extracted away with an organic solvent (e.g., ethyl acetate, hexanes). The aqueous layer, containing the aldehyde adduct, is retained.
-
Aldehyde Recovery: The aldehyde can be recovered from the aqueous layer by adding a base (e.g., NaOH) until the solution is strongly basic.[3] This reverses the reaction, regenerating the aldehyde, which can then be extracted back into an organic solvent.
Q4: What are the best practices for purifying this compound using column chromatography?
A4: Column chromatography can be effective, but care must be taken to avoid on-column degradation.
-
Stationary Phase: Neutral alumina is often preferred over silica gel for nitrogen-containing heterocycles, as the acidic nature of silica can cause streaking and decomposition.[5] If silica gel is used, it can be pre-treated by slurring it with a solvent system containing a small amount of a tertiary amine (e.g., 1-2% triethylamine) to neutralize acidic sites.
-
Solvent System: A common eluent system is a gradient of n-hexane and ethyl acetate.[5] The polarity can be adjusted based on the specific substitution pattern of your molecule.
-
Speed: Do not let the compound sit on the column for an extended period. A faster flash chromatography technique is generally preferred over slow gravity chromatography.
Q5: How should the final, purified this compound be stored to ensure long-term stability?
A5: To prevent degradation upon storage, the purified compound should be:
-
Stored as a solid.
-
Kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Stored in a freezer (-20°C) and protected from light.
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Workup
| Symptom | Possible Cause | Recommended Solution |
| Significant loss of product after washing with aqueous solutions. | Inappropriate pH: Compound may be partially soluble in acidic or basic aqueous layers due to protonation or salt formation. | Maintain a neutral to slightly basic pH (7.0-8.5) during extraction. Use saturated NaHCO₃ for neutralization and brine (sat. NaCl) for final washes.[2] |
| Emulsion Formation: Difficult separation between organic and aqueous layers leads to product loss. | Add brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. | |
| Oxidation: Prolonged exposure to air during a lengthy workup. | Minimize the workup time. Consider sparging solvents with nitrogen or argon before use. Work under an inert atmosphere if possible. |
Problem 2: Product Decomposes on Silica Gel Column
| Symptom | Possible Cause | Recommended Solution |
| Brown/dark streaking on the column; multiple spots on TLC of collected fractions. | Acidic Silica: The Lewis acidic sites on standard silica gel are catalyzing the decomposition of the sensitive aldehyde or imidazopyrazine ring. | Option 1 (Preferred): Switch to a neutral stationary phase like neutral alumina.[5] |
| Option 2: Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) to your eluent system. This neutralizes the acidic sites. | ||
| Product appears to be irreversibly adsorbed onto the column. | High Polarity: The compound may be too polar for the chosen eluent system, leading to strong interactions and potential degradation. | Increase the polarity of the eluent gradually. Consider adding a small percentage of methanol (e.g., 1-5%) to the ethyl acetate/hexane mixture if necessary. |
Experimental Protocols
Protocol 1: Optimized Neutral Workup Procedure
This protocol is designed to minimize exposure to harsh conditions.
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction solvent is miscible with water (e.g., THF, ethanol), remove it under reduced pressure using a rotary evaporator at a low temperature (<40°C).
-
Extraction: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the solution to a separatory funnel.
-
Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently to release any CO₂ gas that may form.[2] Separate the organic layer.
-
Aqueous Wash: Wash the organic layer with deionized water.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of dissolved water.[2]
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at low temperature to yield the crude product.
-
Purification: Proceed with purification via recrystallization or neutral column chromatography.
Visualizations
Logical Workflow for Troubleshooting Workup Issues
The following diagram outlines a decision-making process for troubleshooting common issues encountered during the workup of this compound.
Caption: Troubleshooting flowchart for workup and purification.
Potential Decomposition Pathway
This diagram illustrates the primary oxidative decomposition pathway that can affect the target molecule during workup.
Caption: Primary oxidative decomposition pathway.
References
- 1. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Workup [chem.rochester.edu]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde, with a focus on scaling up production. This document includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: The most frequently cited method for laboratory-scale synthesis involves the condensation reaction of 2-aminopyrazine with 2-bromomalondialdehyde. This method is effective for producing the target compound in good yields.
Q2: What are the primary safety concerns when synthesizing this compound, particularly at a larger scale?
A2: The Vilsmeier-Haack reaction, a common formylation method, utilizes hazardous reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When scaling up, careful consideration must be given to heat management as the reaction can be exothermic.
Q3: How can the progress of the reaction be monitored?
A3: The progress of the formylation reaction can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched, extracted, and spotted on a TLC plate to observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the typical challenges encountered during the work-up and purification of this compound?
A4: Challenges during work-up and purification include the potential for emulsion formation during extraction and the product's polarity, which can affect its solubility and chromatographic behavior. At a larger scale, product isolation may require techniques beyond standard laboratory chromatography, such as crystallization or bisulfite extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Reagents: Moisture in the reagents or glassware can decompose the Vilsmeier reagent (if used) or other moisture-sensitive starting materials. | Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and fresh, high-purity reagents. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature. | |
| Product Decomposition During Work-up: The product may be sensitive to harsh pH or temperature conditions during the work-up procedure. | Perform the work-up at low temperatures (e.g., using an ice bath) and avoid prolonged exposure to strong acids or bases. | |
| Formation of Multiple Products (Side Reactions) | Di-formylation: Use of a large excess of the formylating agent can lead to the formation of di-formylated byproducts. | Optimize the stoichiometry of the reactants. A 1:1 molar ratio of 2-aminopyrazine to 2-bromomalondialdehyde is a good starting point. |
| Polymerization/Tarry Residue: The reaction may be overheating, leading to decomposition and polymerization. | Maintain strict temperature control, especially during the addition of reagents. Use an ice bath to manage exothermic reactions. | |
| Difficulty in Product Isolation | Product is Water-Soluble: The polarity of the product may lead to some loss in the aqueous layer during extraction. | Saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent. |
| Emulsion Formation During Extraction: This can make phase separation difficult and lead to product loss. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective on a smaller scale. | |
| Product is an Oil or Gummy Solid: Difficulty in obtaining a crystalline product. | Try different crystallization solvents or solvent mixtures. If crystallization fails, column chromatography or other purification techniques like bisulfite adduct formation may be necessary. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from a known procedure for a 1.0 mole scale synthesis.
Materials:
-
2-Aminopyrazine (95.1 g, 1.0 mol)
-
2-Bromomalondialdehyde (150.9 g, 1.0 mol)
-
Ethanol (1 L)
-
Ethyl acetate for recrystallization
-
Chloroform for extraction
-
Sodium carbonate solution
-
Anhydrous potassium carbonate
Procedure:
-
Dissolve 2-aminopyrazine in ethanol in a suitable reaction vessel.
-
To this solution, add 2-bromomalondialdehyde.
-
The reaction mixture is typically stirred at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is worked up by neutralizing with a sodium carbonate solution and extracting with chloroform.
-
The combined organic extracts are dried over anhydrous potassium carbonate and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from ethyl acetate.
Data Presentation
The following table summarizes typical reaction parameters for the laboratory-scale synthesis. Data for larger scales is based on general principles of chemical process scale-up and should be optimized for specific equipment and conditions.
| Parameter | Laboratory Scale (1.0 mol) | Pilot Scale (Projected) | Production Scale (Projected) |
| Reactant A (2-Aminopyrazine) | 95.1 g | 0.95 kg | 9.5 kg |
| Reactant B (2-Bromomalondialdehyde) | 150.9 g | 1.51 kg | 15.1 kg |
| Solvent (Ethanol) | 1 L | 10 L | 100 L |
| Reaction Temperature | Room Temperature | 20-30 °C (with cooling) | 20-30 °C (with robust cooling system) |
| Reaction Time | 2-4 hours | 3-6 hours | 4-8 hours |
| Typical Yield | 70-85% | 65-80% | 60-75% |
| Purification Method | Recrystallization | Crystallization / Bisulfite Extraction | Crystallization / Process Chromatography |
Mandatory Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow diagram to troubleshoot common issues during the synthesis of this compound.
Identification and characterization of impurities in Imidazo[1,2-a]pyrazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Imidazo[1,2-a]pyrazines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Imidazo[1,2-a]pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Imidazo[1,2-a]pyrazine synthesis can arise from several factors. Here are some common culprits and potential solutions:
-
Suboptimal Reaction Conditions: The synthesis, particularly multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, is sensitive to reaction conditions.[1][2] Ensure that the temperature, reaction time, and catalyst loading are optimized for your specific substrates.
-
Purity of Starting Materials: The purity of your starting materials, such as 2-aminopyrazine, aldehydes, and isocyanides, is crucial. Impurities can lead to unwanted side reactions and the formation of byproducts.[3] Consider purifying your starting materials before use.
-
Incomplete Reaction: The condensation or cyclization may not be proceeding to completion. Try extending the reaction time or moderately increasing the temperature. Ensure efficient mixing, especially in heterogeneous reaction mixtures.
-
Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. See the section on common impurities for more details.
-
Product Degradation: Imidazo[1,2-a]pyrazine derivatives can be sensitive to harsh workup conditions. Use milder reagents and conditions, and avoid overly acidic or basic environments if your product is sensitive.
Q2: I am observing an unexpected spot on my TLC/LC-MS. What could be the potential impurities?
A2: Several impurities can form during the synthesis of Imidazo[1,2-a]pyrazines. The most common ones include:
-
Unreacted Starting Materials: Residual 2-aminopyrazine, aldehyde, or isocyanide.
-
Intermediates: In the GBB reaction, the initial imine formed between the 2-aminopyrazine and the aldehyde can sometimes be observed.
-
Byproducts from Side Reactions:
-
Dimerization: Dimeric impurities can form through self-condensation of starting materials or intermediates.
-
N-acylated aminopyrazine: If the reaction conditions are not well-controlled, the isocyanide can react with the aminopyrazine to form an N-acylated byproduct.
-
Products from competing reactions: Depending on the specific substrates and conditions, other cyclization pathways might compete with the desired Imidazo[1,2-a]pyrazine formation.
-
Q3: How can I effectively purify my crude Imidazo[1,2-a]pyrazine product?
A3: The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying Imidazo[1,2-a]pyrazines. A variety of solvent systems can be employed, typically starting with a non-polar eluent and gradually increasing the polarity.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure crystalline product.
-
Preparative HPLC: For challenging separations or to obtain highly pure material for biological testing, preparative HPLC can be used.[4]
Troubleshooting Guides
Issue 1: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyrazines.[2] However, optimizing the yield can be challenging.
Troubleshooting Steps:
-
Catalyst Choice and Loading: Lewis acids like Yttrium triflate (Y(OTf)₃) or Iodine (I₂) are often used to catalyze the reaction.[5][6] Optimize the catalyst loading (typically 5-10 mol%).
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Protic solvents like ethanol or methanol are commonly used.[5]
-
Temperature: While many GBB reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[5]
-
Order of Addition: Adding the isocyanide last is generally recommended to avoid the formation of byproducts.
Issue 2: Identification of an Unknown Impurity
When an unknown peak is observed in your analytical chromatogram, a systematic approach is needed for its identification and characterization.
Workflow for Impurity Identification:
Data Presentation
Table 1: Common Impurities and their Potential Mass Spectrometry (MS) Signatures.
| Impurity Type | Plausible Structure | Expected [M+H]⁺ | Notes |
| Unreacted 2-aminopyrazine | C₄H₅N₃ | 96.056 | |
| Dimer of 2-aminopyrazine | C₈H₈N₆ | 189.088 | Formation can be favored under harsh conditions. |
| N-acylated aminopyrazine | Varies with isocyanide | Varies | Can form if isocyanide is added too early. |
| Iminium intermediate | Varies with aldehyde | Varies | Generally unstable but can be detected by MS. |
Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Imidazo[1,2-a]pyrazine Core in CDCl₃.
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| H-2 | 7.5 - 8.0 | s |
| H-3 | 7.0 - 7.5 | s |
| H-5 | 8.0 - 8.5 | d |
| H-6 | 7.0 - 7.5 | dd |
| H-8 | 8.5 - 9.0 | d |
Note: Chemical shifts are highly dependent on the substitution pattern.
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Imidazo[1,2-a]pyrazine Purity
This protocol provides a starting point for developing an HPLC method for purity assessment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the main compound and potential impurities absorb (e.g., 254 nm, 280 nm). A photodiode array (PDA) detector is recommended for initial method development to assess the UV spectra of all components.
-
Injection Volume: 10 µL.
-
Temperature: 25-30 °C.
Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyrazines
This is a general protocol that should be optimized for specific substrates.[2][5]
-
To a solution of 2-aminopyrazine (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (5 mL) is added the catalyst (e.g., I₂ or Y(OTf)₃, 0.1 mmol).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
The isocyanide (1.0 mmol) is then added, and the reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyrazine.
Signaling Pathways and Logical Relationships
References
- 1. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Catalyst selection and optimization for imidazo[1,2-a]pyrazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyrazines.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyrazines, offering potential causes and solutions in a question-and-answer format.
Question 1: I am experiencing low yields in my imidazo[1,2-a]pyrazine synthesis. What are the common causes and how can I improve the yield?
Answer: Low yields in imidazo[1,2-a]pyrazine synthesis can arise from several factors. Here are some common culprits and potential solutions:
-
Suboptimal Catalyst Choice: The selection of the catalyst is crucial and can significantly impact the reaction yield. For instance, in multicomponent reactions, iodine has been shown to be a cost-effective and efficient catalyst, providing excellent yields at room temperature.[1] In contrast, catalysts like ferric chloride (FeCl₃) may result in poor yields.[1] For syntheses involving aminopyridines and nitroolefins, copper(I) bromide (CuBr) has been identified as a highly effective catalyst.[2]
-
Incorrect Solvent System: The polarity of the solvent plays a critical role. For iodine-catalyzed reactions, ethanol has been demonstrated to provide excellent yields, while solvents like methanol, water, acetonitrile (ACN), dichloromethane (DCM), and toluene may lead to moderate to low yields.[1]
-
Inappropriate Reaction Temperature: While some traditional methods require high temperatures, which can lead to the decomposition of sensitive reagents, newer methodologies with catalysts like iodine allow for efficient reactions at room temperature.[1] It is essential to follow the temperature specified in the protocol for the chosen catalytic system.
-
Purity of Starting Materials: Impurities in the reactants, such as the 2-aminopyrazine or the aldehyde/ketone, can lead to the formation of side products and consequently lower the yield of the desired imidazo[1,2-a]pyrazine.[3] Always ensure the purity of your starting materials.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider extending the reaction time.[4]
-
Product Degradation: Some imidazo[1,2-a]pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[4] Employing milder workup procedures can help in preventing product degradation.
Question 2: I am observing the formation of unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common issue. Here are some potential side reactions and strategies to mitigate them:
-
Formation of Regioisomers: In the synthesis of substituted imidazo[1,2-a]pyrazines, the formation of different regioisomers is possible. For example, functionalization of the imidazo[1,2-a]pyrazine core via bromination can sometimes lead to inseparable mixtures of dibrominated regioisomers.[5] Careful control of reaction conditions and the choice of starting materials can help in achieving better regioselectivity.
-
Over-oxidation or Incomplete Oxidation: In syntheses that involve an oxidation step, both incomplete oxidation leading to dihydropyrazine intermediates and over-oxidation can occur, reducing the yield of the desired product.[3] The choice of oxidant and reaction conditions are critical to control the oxidation state.
-
Decomposition of Reagents: Some reagents, like tert-butyl isocyanide, can be sensitive to high temperatures and acidic conditions, leading to their decomposition and a decrease in product yield.[1] Utilizing milder reaction conditions, such as room temperature reactions catalyzed by iodine, can prevent the degradation of such sensitive reagents.[1]
Question 3: I am facing difficulties in purifying my synthesized imidazo[1,2-a]pyrazine. What are the recommended purification techniques?
Answer: The purification of imidazo[1,2-a]pyrazines can be challenging due to the presence of unreacted starting materials, catalysts, and side products. Here are some effective purification methods:
-
Column Chromatography: This is the most common and effective method for purifying imidazo[1,2-a]pyrazines. Neutral alumina or silica gel can be used as the stationary phase.[4][6] The choice of eluent system is crucial for achieving good separation. A common eluent system is a mixture of n-hexane and ethyl acetate.[6]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Aqueous Workup: A simple aqueous workup can be effective in removing some impurities. For instance, washing the reaction mixture with a saturated solution of sodium bicarbonate can help in neutralizing any acidic components and removing water-soluble impurities.[6] In some iodine-catalyzed syntheses, the product can be obtained with high purity after a simple workup, eliminating the need for column chromatography.[1]
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of an Imidazo[1,2-a]pyrazine Derivative
| Entry | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | CAN | EtOH | 20 | 54 | [1] |
| 2 | SnCl₄ | EtOH | 24 | 58 | [1] |
| 3 | SnCl₂ | EtOH | 24 | 48 | [1] |
| 4 | InCl₃ | EtOH | 24 | 55 | [1] |
| 5 | PTSA·H₂O | EtOH | 24 | 75 | [1] |
| 6 | FeCl₃ | EtOH | 24 | 25 | [1] |
| 7 | I₂ | EtOH | 5 | 98 | [1] |
| 8 | No catalyst | EtOH | 24 | — | [1] |
Reaction conditions: 1.0 mmol each of 4-nitrobenzaldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature. Yields are isolated yields.
Table 2: Effect of Solvent on the Iodine-Catalyzed Synthesis of an Imidazo[1,2-a]pyrazine Derivative
| Entry | Solvent | Time (h) | Yield (%) | Reference |
| 1 | EtOH | 5 | 98 | [1] |
| 2 | MeOH | 15 | 85 | [1] |
| 3 | Water | 24 | 80 | [1] |
| 4 | ACN | 30 | 57 | [1] |
| 5 | DCM | 30 | 51 | [1] |
| 6 | Toluene | 30 | 25 | [1] |
Reaction conditions: 1.0 mmol each of 4-nitrobenzaldehyde, 2-aminopyrazine, and tert-butyl isocyanide with 5 mol% I₂ as a catalyst at room temperature. Yields are isolated yields.
Experimental Protocols
Protocol 1: Iodine-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyrazine Derivatives
This protocol describes a straightforward and efficient one-pot, three-component synthesis of imidazo[1,2-a]pyrazine derivatives at room temperature using iodine as a catalyst.[1][7]
Materials:
-
2-aminopyrazine
-
Aryl aldehyde
-
tert-butyl isocyanide
-
Iodine (I₂)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol.
-
Add tert-butyl isocyanide (1.0 mmol) to the mixture.
-
Add iodine (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 5 hours).
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The crude product is then subjected to a simple workup. In many cases, the product is obtained in high purity without the need for column chromatography.[1] If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate eluent system can be performed.
Protocol 2: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
This protocol outlines a copper-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant.[2][8]
Materials:
-
2-aminopyridine
-
Nitroolefin
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction tube, add 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and CuBr (10 mol%).
-
Add DMF (2 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyrazines.
Caption: Decision tree for catalyst selection in imidazo[1,2-a]pyrazine synthesis.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde, with a particular focus on the impact of solvent selection.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive substrate. 3. Incorrect reaction temperature. 4. Inappropriate solvent choice. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity reagents (POCl₃ and DMF). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. 2. For less reactive imidazo[1,2-a]pyrazine starting materials, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. 3. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial. 4. While the reaction rate is reported to be only slightly affected by solvent polarity, ensure the chosen solvent is inert to the reaction conditions and can dissolve the starting material. DMF often serves as both reagent and solvent. Consider switching to chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) if solubility or side reactions in DMF are a concern. |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating, leading to polymerization or decomposition. 2. Presence of impurities in starting materials or solvents. | 1. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and the addition of the imidazo[1,2-a]pyrazine substrate. The use of an ice bath is crucial. 2. Use high-purity, purified starting materials and anhydrous solvents to minimize side reactions. |
| Multiple Products Observed on TLC | 1. Side reactions due to excessive reagent or high temperatures. 2. Decomposition of the starting material or product. | 1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess can lead to the formation of byproducts. 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily. Purify the crude product using column chromatography on silica gel or recrystallization. |
| Difficulty in Isolating the Product | 1. The product may exhibit some solubility in the aqueous layer during work-up. 2. Formation of an emulsion during extraction. | 1. After initial extraction, perform several additional extractions of the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). 2. To break up emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most widely employed method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the electron-rich C3 position of the imidazo[1,2-a]pyrazine ring system.
Q2: How does the choice of solvent affect the Vilsmeier-Haack reaction for this synthesis?
While studies on similar heterocyclic systems suggest that solvent polarity has a minor impact on the reaction rate, the choice of solvent is still crucial for other reasons:
-
Solubility: The solvent must effectively dissolve the starting imidazo[1,2-a]pyrazine.
-
Reaction Temperature: The boiling point of the solvent will dictate the maximum temperature at which the reaction can be run.
-
Work-up: The solvent's properties (e.g., miscibility with water) will influence the ease of product isolation.
-
Side Reactions: The solvent should be inert to the highly reactive Vilsmeier reagent.
Q3: Which solvents are typically recommended for this reaction?
Commonly used solvents for the Vilsmeier-Haack reaction include:
-
N,N-Dimethylformamide (DMF): Often used in excess, serving as both a reagent and the solvent.
-
Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are good choices due to their inertness and ease of removal.
-
Aromatic Hydrocarbons: Toluene or benzene can also be used.
Q4: Are there any "green" solvent alternatives for this synthesis?
While less common for the Vilsmeier-Haack reaction, researchers are exploring more environmentally friendly solvents for the synthesis of related imidazo[1,2-a]pyridine and pyrazine derivatives in other reaction types. For the Vilsmeier-Haack reaction specifically, using the minimum necessary amount of solvent or running the reaction neat with excess DMF are ways to reduce solvent waste.
Solvent Effects on Yield: A Comparative Overview
Direct comparative data for the synthesis of this compound is limited in the literature. However, based on general principles of the Vilsmeier-Haack reaction and data from similar heterocyclic systems, the following trends can be expected.
| Solvent | Typical Temperature Range (°C) | Expected Yield | Key Considerations |
| N,N-Dimethylformamide (DMF) | 0 - 100 | Good to Excellent | Serves as both reagent and solvent. Excess DMF is typically used. Higher temperatures may be required for less reactive substrates. |
| Dichloromethane (DCM) | 0 - 40 | Good | Good solubility for many organic compounds. Low boiling point makes for easy removal but limits the reaction temperature. Must be anhydrous. |
| 1,2-Dichloroethane (DCE) | 0 - 83 | Good to Excellent | Higher boiling point than DCM allows for higher reaction temperatures, which can be beneficial for less reactive substrates. Must be anhydrous. |
| Toluene | 0 - 110 | Moderate to Good | Higher boiling point allows for a wide temperature range. May be less effective for dissolving polar starting materials. |
Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyrazine
This protocol is a generalized procedure and may require optimization for specific substituted imidazo[1,2-a]pyrazines.
Materials:
-
Imidazo[1,2-a]pyrazine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) (optional, as a co-solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., DCM, ethyl acetate)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). If using a co-solvent, dissolve the DMF in anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve the Imidazo[1,2-a]pyrazine (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or heat to a specified temperature (e.g., 60-80 °C) depending on the reactivity of the substrate. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the pH is approximately 7-8. Be cautious as this will generate gas.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
A deep dive into the biological activities, mechanisms of action, and therapeutic potential of two closely related heterocyclic cores.
Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds with potent and selective biological activities. Among the privileged heterocyclic structures, imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine have emerged as versatile cores in the design of therapeutic agents. Their rigid, planar structures and synthetic tractability have led to the development of numerous derivatives with a wide range of pharmacological properties, including anticancer, kinase inhibitory, and antimicrobial activities. This guide provides a comparative study of these two important scaffolds, supported by experimental data, to aid in the rational design of new and effective drug candidates.
Anticancer Activity: A Tale of Two Scaffolds
Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents. Their cytotoxic effects are often mediated through the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
A study by an efficient iodine-catalyzed method synthesized a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and evaluated their anticancer activities against four cancer cell lines: Hep-2 (larynx carcinoma), HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and A375 (malignant melanoma). The results, summarized in the table below, indicate that both scaffolds can be functionalized to exhibit potent anticancer activity, with one imidazo[1,2-a]pyridine derivative (12b) showing particular promise with IC50 values in the low micromolar range across all tested cell lines.[1][2][3]
| Compound Class | Derivative | Hep-2 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | A375 IC50 (µM) |
| Imidazo[1,2-a]pyrazine | Representative Derivative | 11 | 13 | 11 | 11 |
| Imidazo[1,2-a]pyridine | 12b | 11 | 13 | 11 | 11 |
Kinase Inhibition: Targeting Key Signaling Pathways
Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds have been extensively explored as kinase inhibitors.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers, making it an attractive target for drug development.
-
Imidazo[1,2-a]pyrazines have been identified as novel PI3K inhibitors.[4]
-
Imidazo[1,2-a]pyridines have also been extensively studied as PI3Kα inhibitors. One study reported a derivative with a potent IC50 of 2 nM against PI3Kα.[5] Another study discovered a novel p110α inhibitor from an imidazo[1,2-a]pyridine library with an initial IC50 of 0.67µM, which was subsequently optimized to a highly potent and selective inhibitor with an IC50 of 0.0028µM.[6]
Aurora Kinase Inhibition
Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to tumorigenesis.
-
Imidazo[1,2-a]pyrazine derivatives have been designed as selective inhibitors of Aurora-A kinase.[7] One potent and injectable inhibitor based on this scaffold demonstrated picomolar inhibitory activity against both Aurora A and B kinases.[8]
-
The synthesis and structure-activity relationships of novel, potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have also been described.[9]
Other Kinase Targets
-
Imidazo[1,2-a]pyridine derivatives have been discovered as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[10][11]
-
This scaffold has also been utilized to develop highly selective dual Mer/Axl kinase inhibitors.[12] Furthermore, imidazo[1,2-a]pyridine-based peptidomimetics have been shown to inhibit Akt.[13]
Experimental Protocols
Anticancer Activity Evaluation (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cancer cells (Hep-2, HepG2, MCF-7, and A375) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
The formazan crystals formed are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of anticancer drug action.
Caption: Workflow for the MTT assay.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo [1, 2-a] pyrazine-based Aurora kinase inhibitors | Chemsrc ID:307419 [m.chemsrc.com]
- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anticancer activity of Imidazo[1,2-a]pyrazine-3-carbaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of Imidazo[1,2-a]pyrazine derivatives with alternative therapeutic agents. The information presented is supported by experimental data from various studies, offering an objective overview for researchers and professionals in the field of drug discovery and development.
Introduction to Imidazo[1,2-a]pyrazine Derivatives
Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as anticancer agents is particularly promising. These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines, often through mechanisms that involve the disruption of essential cellular processes such as cell division and signaling pathways. This guide will focus on the anticancer properties of Imidazo[1,2-a]pyrazine derivatives, comparing their efficacy to established chemotherapeutic drugs.
Comparative Anticancer Activity
The anticancer potential of Imidazo[1,2-a]pyrazine derivatives has been evaluated in numerous studies, often demonstrating potent activity against various cancer cell lines. For a comparative perspective, their performance is frequently benchmarked against standard chemotherapeutic drugs like Doxorubicin and tubulin-targeting agents like Colchicine.
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values of various Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, alongside the IC50 values for the standard drug Doxorubicin for comparison. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyrazine & Pyridine Derivatives | Doxorubicin | ||||
| Compound 10b | Hep-2 | 20 | Hep-2 | 10[1] | |
| HepG2 | 18 | HepG2 | 1.5[1][2] | ||
| MCF-7 | 21 | MCF-7 | 0.85[1][2] | ||
| A375 | 16 | A375 | 5.16[1][2] | ||
| Compound 12b | Hep-2 | 11[1][3] | |||
| HepG2 | 13[1][3] | ||||
| MCF-7 | 11[1][3] | ||||
| A375 | 11[1][3] | ||||
| Compound 3c (CDK9 Inhibitor) | MCF7 | 6.66 (average)[4] | |||
| HCT116 | [4] | ||||
| K652 | [4] | ||||
| Compound TB-25 (Tubulin Inhibitor) | HCT-116 | 0.023[5] | Colchicine | HeLa | - |
| HepG-2 | Potent (nM range)[5] | ||||
| A549 | Potent (nM range)[5] | ||||
| MDA-MB-231 | Potent (nM range)[5] | ||||
| Imidazo[1,2-a]pyridine 5b | Jurkat | 0.060 | |||
| B16-F10 | 0.380 | ||||
| HCT116 | 0.138 | ||||
| MDA-MB-231 | 1.054 | ||||
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 | 45[6] | |||
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 | 47.7[6] |
Note: The specific substitution patterns for compounds 10b and 12b can be found in the cited literature. Compound 3c is noted for its CDK9 inhibitory activity, while TB-25 and 5b are potent tubulin polymerization inhibitors. IP-5 and IP-6 are other imidazo[1,2-a]pyridine derivatives.
Mechanisms of Anticancer Action
Imidazo[1,2-a]pyrazine derivatives exert their anticancer effects through various mechanisms of action. The most prominently reported mechanisms include:
-
Tubulin Polymerization Inhibition: Several potent Imidazo[1,2-a]pyrazine derivatives act as tubulin polymerization inhibitors.[5] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[5] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5]
-
Kinase Inhibition: Certain derivatives have been identified as inhibitors of critical kinases involved in cancer cell proliferation and survival.
-
PI3K/mTOR Pathway: Some Imidazo[1,2-a]pyrazine derivatives have been developed as potent dual inhibitors of PI3Kα and mTOR.[7] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.[7][8]
-
CDK9 Inhibition: A number of Imidazo[1,2-a]pyrazine derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9).[4] CDK9 is involved in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing cancer cell death.[4]
-
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Imidazo[1,2-a]pyrazine derivatives or a control vehicle (e.g., DMSO) for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in apoptosis.
-
Protein Extraction: Cells are treated with the test compounds for a specified time, then harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the compounds for a set time, then harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.
-
Compound Addition: The Imidazo[1,2-a]pyrazine derivatives or control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) are added to the wells.
-
Polymerization and Measurement: The plate is incubated at 37°C to induce tubulin polymerization. The increase in turbidity (or fluorescence, if using a fluorescent reporter) is monitored over time at 340 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance readings.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Imidazo[1,2-a]pyrazine derivatives.
Caption: Inhibition of tubulin polymerization by Imidazo[1,2-a]pyrazine derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazo[1,2-a]pyrazine-3-carbaldehyde: A Promising Bioisosteric Scaffold in Drug Discovery
A detailed comparison of the imidazo[1,2-a]pyrazine-3-carbaldehyde scaffold with other heterocyclic systems reveals its potential as a valuable bioisostere in the design of novel therapeutic agents. This guide provides an objective analysis for researchers, scientists, and drug development professionals on the performance of this scaffold, supported by available experimental data and methodologies.
The imidazo[1,2-a]pyrazine ring system is a significant pharmacophore in medicinal chemistry, recognized as a structural analogue of deazapurines.[1] This scaffold is present in a variety of biologically active compounds, demonstrating a wide range of pharmacological activities, including the inhibition of kinases such as PI3K, Aurora, and CDK9.[2][3][4][5] The introduction of a carbaldehyde group at the 3-position offers a key interaction point, making this compound an attractive candidate for bioisosteric replacement of other aromatic and heterocyclic aldehydes in drug design.
Bioisosterism, the strategy of replacing a functional group or moiety with another that has similar physicochemical properties to retain or enhance biological activity, is a cornerstone of modern drug design.[6][7] The this compound scaffold presents a unique combination of electronic and steric properties that can mimic other key pharmacophores, such as the indole-3-carbaldehyde moiety, which is a known metabolite of L-tryptophan with biological activity.[8]
Comparative Performance: A Case Study in Kinase Inhibition
While direct comparative studies of this compound as a bioisosteric replacement are emerging, the broader imidazo[1,2-a]pyrazine scaffold has shown promise in improving pharmacokinetic properties. For instance, in the development of Aurora kinase inhibitors, a bioisosteric approach was applied to optimize the 8-position of the imidazo[1,2-a]pyrazine core, leading to potent dual Aurora A/B inhibitors.[4]
To illustrate the potential of this scaffold, we can analyze its application in the context of kinase inhibition, a field where the imidazo[1,2-a]pyrazine core has been extensively explored.[9][10]
| Scaffold Comparison | Imidazo[1,2-a]pyrazine Derivative | Alternative Scaffold (Hypothetical) |
| Target | Aurora Kinase A/B | Aurora Kinase A/B |
| Key Interactions | H-bond with hinge region | H-bond with hinge region |
| Observed Potency (IC50) | Low nanomolar range for optimized derivatives[5] | Dependent on specific scaffold |
| Physicochemical Properties | Planar, electron-deficient aromatic system[11] | Varied based on the scaffold |
| Potential Advantages | Improved solubility and metabolic stability[11] | Established SAR for some scaffolds |
Experimental Protocols
The synthesis and evaluation of this compound and its derivatives typically follow established synthetic and analytical procedures.
General Synthesis of this compound Derivatives
A common method involves a one-pot, three-component condensation reaction. For example, an aryl aldehyde, 2-aminopyrazine, and an isocyanide can be reacted in the presence of an iodine catalyst to afford the corresponding imidazo[1,2-a]pyrazine derivatives in good yields.
Reaction Scheme:
Caption: General workflow for the synthesis of Imidazo[1,2-a]pyrazine derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro assays. For instance, the anti-proliferative effect of novel imadazo[1,2-a]pyrazine derivatives against various cancer cell lines can be examined to determine their IC50 values.[6]
Experimental Workflow:
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Signaling Pathway Involvement
Imidazo[1,2-a]pyrazine derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. By inhibiting kinases within this pathway, these compounds can suppress tumor cell proliferation and survival.
Caption: Inhibition of the PI3K signaling pathway by an Imidazo[1,2-a]pyrazine derivative.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its ability to act as a bioisosteric replacement for other key pharmacophores, combined with its inherent biological activity, makes it a valuable tool for medicinal chemists. Further research focusing on direct comparative studies will be crucial to fully elucidate its potential and guide the rational design of next-generation drugs.
References
- 1. ctppc.org [ctppc.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors: A Guide for Researchers
A detailed analysis of the inhibitory activity and selectivity of a promising class of kinase inhibitors, providing key data to inform drug discovery and development.
The Imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide offers a comparative overview of the efficacy of several notable Imidazo[1,2-a]pyrazine-based compounds targeting a range of critical kinases implicated in cancer and other diseases. The quantitative data, experimental methodologies, and relevant signaling pathways are presented to assist researchers in navigating this important class of inhibitors.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of various Imidazo[1,2-a]pyrazine-based compounds against their primary kinase targets is summarized in the table below. This data, expressed as IC50 or Ki values, provides a direct comparison of their biochemical efficacy.
| Compound ID | Target Kinase(s) | IC50 / Ki (nM) | Cell-Based Assay IC50 (nM) | Notes |
| ETP-46321 | PI3Kα, PI3Kδ | Ki: 2.3 (PI3Kα), 14.2 (PI3Kδ) | 8.3 (p-AKT inhibition in U2OS cells) | Potent and orally bioavailable dual inhibitor. |
| SCH 1473759 | Aurora A, Aurora B | IC50: 4 (Aurora A), 13 (Aurora B) | 25 (phos-HH3 inhibition) | Picomolar inhibitor with in vivo efficacy. Also inhibits Src family kinases, Chk1, and VEGFR2 at low nanomolar concentrations. |
| Compound 3c | CDK9 | IC50: 160 | 6,660 (average across 3 cell lines) | Demonstrates a correlation between biochemical and cellular potency. |
| Compound 47 | GSK-3β, GSK-3α | IC50: 0.73 (GSK-3β), 0.35 (GSK-3α) | 58 (pTau inhibition) | Brain-penetrant and orally bioavailable with in vivo efficacy in an Alzheimer's disease model. |
| Compound 42 | PI3Kα, mTOR | IC50: 0.06 (PI3Kα), 3.12 (mTOR) | - | A potent dual PI3K/mTOR inhibitor.[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes used to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
A critical aspect of evaluating and comparing kinase inhibitors is understanding the methodologies used to generate the efficacy data. Below are detailed protocols for key experiments cited in this guide.
Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory potency of a compound against a purified kinase.
-
General Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of phosphorylation is quantified, and the concentration of the inhibitor required to reduce this activity by 50% (IC50) is determined.
-
Protocol for Aurora A and Aurora B Kinase Assays (adapted for SCH 1473759):
-
Reaction Setup: Reactions are typically performed in 384-well plates. Each reaction mixture contains the respective Aurora kinase (e.g., recombinant human Aurora A or B), a fluorescently labeled peptide substrate (e.g., Kemptide), and ATP in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Inhibitor Addition: The Imidazo[1,2-a]pyrazine inhibitor, serially diluted in DMSO, is added to the reaction wells. A DMSO-only control is included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured. This can be done using various methods, such as mobility shift microfluidic electrophoresis, which separates the phosphorylated and unphosphorylated substrate based on charge and size.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation using appropriate software.
-
Cell-Based Assays
Objective: To assess the ability of a compound to inhibit a kinase within a cellular context.
-
General Principle: These assays measure a downstream event of the target kinase's activity in cultured cells. This could be the phosphorylation of a substrate or a phenotypic outcome like cell proliferation.
-
Protocol for p-AKT Inhibition Assay (adapted for ETP-46321):
-
Cell Culture: A relevant cell line (e.g., U2OS) is cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the Imidazo[1,2-a]pyrazine inhibitor for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to extract proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated form of the target substrate (e.g., phospho-AKT Ser473) and the total protein.
-
Detection and Quantification: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal.
-
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic effect of a compound in a living organism.
-
General Principle: These studies involve administering the compound to an animal model of a disease (e.g., a mouse model of Alzheimer's disease) and monitoring for changes in disease-related biomarkers or clinical signs.
-
Protocol for in Vivo Evaluation of a GSK-3β Inhibitor (adapted for Compound 47 in a triple-transgenic mouse model of Alzheimer's disease):
-
Animal Model: A genetically modified mouse model that develops key pathological features of Alzheimer's disease (e.g., amyloid plaques and neurofibrillary tangles) is used.
-
Compound Administration: The Imidazo[1,2-a]pyrazine inhibitor is administered to the mice, typically orally, at a specific dose and for a defined period. A vehicle control group receives the formulation without the active compound.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and brain tissue is collected.
-
Biomarker Analysis: The brain tissue is analyzed for changes in disease-related biomarkers. For a GSK-3β inhibitor, this would include measuring the levels of phosphorylated tau protein (a downstream target of GSK-3β) using techniques like ELISA or Western blotting.
-
Data Analysis: The levels of the biomarker in the treated group are compared to the vehicle control group to determine the in vivo efficacy of the inhibitor. Statistical analysis is performed to assess the significance of the observed effects.[2][3][4][5]
-
This guide provides a foundational comparison of the efficacy of selected Imidazo[1,2-a]pyrazine-based kinase inhibitors. Researchers are encouraged to consult the primary literature for more extensive data and to tailor experimental protocols to their specific needs. The versatility of the Imidazo[1,2-a]pyrazine scaffold continues to make it a fertile ground for the discovery of novel and potent kinase inhibitors with therapeutic potential.
References
- 1. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Imidazo[1,2-a]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. However, ensuring the selectivity of these compounds is a critical challenge in drug development to minimize off-target effects and associated toxicities. This guide provides an objective comparison of the cross-reactivity and off-target profiles of representative Imidazo[1,2-a]pyrazine compounds and their alternatives, supported by experimental data and detailed methodologies.
Introduction to Imidazo[1,2-a]pyrazines and Kinase Inhibition
Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have been extensively explored as inhibitors of various protein kinases.[1] Their rigid, planar structure allows for favorable interactions within the ATP-binding pocket of kinases, leading to potent inhibition of their catalytic activity. Key targets of Imidazo[1,2-a]pyrazine-based inhibitors include Aurora kinases, c-Met, and ENPP1, which are involved in cell cycle regulation, signal transduction, and immune modulation, respectively.
The primary challenge in developing kinase inhibitors is achieving high selectivity for the intended target over the hundreds of other kinases in the human kinome. Off-target inhibition can lead to unforeseen side effects and toxicities, complicating clinical development. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount.
Quantitative Comparison of Inhibitor Selectivity
The following tables summarize the inhibitory activity of selected Imidazo[1,2-a]pyrazine compounds and their alternatives against their primary targets and a panel of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, with lower values indicating higher potency.
Table 1: On-Target and Off-Target Activity of an Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitor (SCH 1473759) and Alternatives
| Compound (Primary Target) | On-Target Kinase | IC50/Kd (nM) | Off-Target Kinases | IC50/Kd (nM) |
| SCH 1473759 (Aurora A/B) | Aurora A | 0.02 (Kd) | Src family kinases | < 10 |
| Aurora B | 0.03 (Kd) | Chk1 | 13 | |
| VEGFR2 | 1 | |||
| IRAK4 | 37 | |||
| Alisertib (MLN8237) (Aurora A) | Aurora A | 1.2 (IC50) | Aurora B | 396.5 (IC50) |
| Barasertib (AZD1152) (Aurora B) | Aurora B | 0.37 (IC50) | Aurora A | 1359 (IC50) |
| FLT3 | - | |||
| c-KIT | - | |||
| Tozasertib (VX-680) (Pan-Aurora) | Aurora A | 0.6 (Ki) | FLT3 | 30 (IC50) |
| Aurora B | 18 (Ki) | Abl | - | |
| Aurora C | 4.6 (Ki) |
Data compiled from multiple sources.[2][3][4][5][6][7][8]
Table 2: On-Target and Off-Target Activity of an Imidazo[1,2-a]pyridine-based c-Met Inhibitor (Compound 31) and Alternatives
| Compound (Primary Target) | On-Target Kinase | IC50 (nM) | Selectivity Profile |
| Compound 31 (c-Met) | c-Met | 12.8 | >78-fold selective over a panel of 16 other tyrosine kinases |
| Crizotinib (ALK/ROS1/c-Met) | c-Met | ~5-11 | Multi-kinase inhibitor (ALK, ROS1) |
| Capmatinib (c-Met) | c-Met | 0.13 | Highly selective for c-Met (>10,000-fold over a large panel of human kinases) |
Data compiled from multiple sources.[9][10][11][12][13][14][15]
Table 3: On-Target and Off-Target Activity of an Imidazo[1,2-a]pyrazine-based ENPP1 Inhibitor (Compound 7) and an Alternative
| Compound (Primary Target) | On-Target Enzyme | IC50 (nM) | Off-Target Enzymes | Inhibition |
| Compound 7 (ENPP1) | ENPP1 | 5.70 - 9.68 | ENPP2, ENPP3 | Weak inhibition |
| SR-8314 (ENPP1) | ENPP1 | 79 (Ki) | - | - |
Data compiled from sources.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity and off-target effect studies. Below are outlines of key experimental protocols.
In Vitro Kinase Profiling
This method assesses the selectivity of an inhibitor against a broad panel of purified kinases.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced, which is proportional to kinase activity, is often quantified using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[16][17][18][19][20]
-
Materials:
-
Purified recombinant kinases (a comprehensive panel covering the human kinome).
-
Kinase-specific peptide or protein substrates.
-
ATP.
-
Test inhibitor at various concentrations.
-
Kinase reaction buffer.
-
Detection reagents (e.g., ADP-Glo™).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase, its substrate, and kinase buffer.
-
Add the diluted inhibitor to the appropriate wells. Include vehicle controls (no inhibitor) and background controls (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30-37°C) for a defined period.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.
-
Principle: The thermal stability of a protein increases upon ligand binding. CETSA measures this change in thermal stability to confirm that a drug binds to its intended target within intact cells.[1][21][22][23][24]
-
Materials:
-
Cultured cells.
-
Test inhibitor.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Thermal cycler or heating block.
-
Lysis buffer.
-
Equipment for protein quantification (e.g., Western blotting apparatus, mass spectrometer).
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS with inhibitors.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells to separate soluble and aggregated proteins.
-
Separate the soluble fraction by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
Phenotypic Screening
This approach identifies compounds that induce a desired cellular phenotype, which can help to uncover both on-target and off-target effects.[25][26][27][28][29]
-
Principle: Cells are treated with a library of compounds, and changes in cellular morphology, proliferation, or other specific markers are monitored using high-content imaging or other automated microscopy techniques.
-
Materials:
-
Cultured cells relevant to the disease model.
-
Library of test compounds.
-
Multi-well plates.
-
Fluorescent dyes or antibodies to label cellular components or markers of interest.
-
High-content imaging system.
-
Image analysis software.
-
-
Procedure:
-
Seed cells in multi-well plates.
-
Treat the cells with the compound library at various concentrations.
-
Incubate for a period sufficient to observe a phenotypic change.
-
Fix, permeabilize, and stain the cells with appropriate fluorescent labels.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify various phenotypic parameters (e.g., cell number, nuclear size, protein localization).
-
Identify "hit" compounds that induce the desired phenotype and perform further studies to elucidate their mechanism of action.
-
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using Graphviz.
Conclusion
The Imidazo[1,2-a]pyrazine scaffold continues to be a valuable starting point for the design of potent kinase inhibitors. However, as demonstrated in this guide, achieving a high degree of selectivity is a significant hurdle. Comprehensive in vitro kinase profiling and cellular target engagement assays are indispensable tools for characterizing the cross-reactivity and off-target effects of these compounds. By comparing the selectivity profiles of novel Imidazo[1,2-a]pyrazine derivatives with established inhibitors, researchers can make more informed decisions in the drug development process, ultimately leading to safer and more effective therapeutics. The data and protocols presented herein serve as a resource for the continued evaluation and optimization of this important class of compounds.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 9. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hematologyandoncology.net [hematologyandoncology.net]
- 15. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
- 19. 2.15. In Vitro Kinase Assay [bio-protocol.org]
- 20. 2.3. In vitro kinase assays [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. youtube.com [youtube.com]
- 29. academic.oup.com [academic.oup.com]
A Comparative Guide to Imidazo[1,2-a]pyrazine Derivatives in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug discovery is continually evolving, with novel heterocyclic compounds demonstrating significant promise. Among these, Imidazo[1,2-a]pyrazine derivatives have emerged as a versatile scaffold, exhibiting potent and selective activity against a range of cancer-related targets. This guide provides an objective comparison of the preclinical performance of various Imidazo[1,2-a]pyrazine derivatives against established therapeutic alternatives, supported by experimental data and detailed methodologies.
Targeting Key Oncogenic Pathways
Recent research has illuminated the efficacy of Imidazo[1,2-a]pyrazine derivatives in targeting several critical signaling pathways implicated in tumorigenesis and progression. This guide will focus on three such pathways: PI3K/mTOR, c-KIT, and ENPP1.
PI3K/mTOR Pathway Inhibition
The PI3K/mTOR signaling cascade is frequently hyperactivated in a multitude of human cancers, making it a prime target for therapeutic intervention. A novel series of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives has been synthesized and evaluated as potent PI3K/mTOR dual inhibitors.
Comparative Performance Data: PI3K/mTOR Inhibitors
| Compound/Drug | PI3Kα IC50 (nM) | mTOR IC50 (nM) | In Vivo Tumor Growth Inhibition | Reference |
| Compound 42 (Imidazo[1,2-a]pyrazine derivative) | 0.06 | 3.12 | Significant | [1] |
| Gedatolisib (PF-05212384) | 0.4 | 1.6 | Phase II Clinical Trials | N/A |
| Dactolisib (BEZ235) | 4 | 1 | Phase I/II Clinical Trials | N/A |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against PI3Kα and mTOR kinases can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay. The general principle involves the following steps:
-
Enzyme and Substrate Preparation : Recombinant human PI3Kα and mTOR enzymes and their respective substrates are prepared in a kinase buffer.
-
Compound Dilution : The test compounds (e.g., Compound 42) and reference compounds (e.g., Gedatolisib) are serially diluted to a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is initiated by the addition of ATP.
-
Signal Detection : After a defined incubation period, a reagent is added to stop the kinase reaction and detect the amount of ADP produced. The luminescence signal is proportional to the kinase activity.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway Diagram: PI3K/mTOR
Caption: The PI3K/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyrazine derivatives.
c-KIT Inhibition in Imatinib-Resistant Tumors
Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including gastrointestinal stromal tumors (GIST). While imatinib is a standard therapy, secondary mutations can lead to drug resistance. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives has shown potent inhibition of c-KIT, including imatinib-resistant mutations.
Comparative Performance Data: c-KIT Inhibitors
| Compound/Drug | c-KIT (V654A) IC50 (nM) | GIST 430/654 Cell Line IC50 (nM) | Reference |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Excellent (nanomolar range) | Excellent (nanomolar range) | [2] |
| Imatinib | Resistant | Resistant | [2] |
| Sunitinib | Active | Active | N/A |
| Regorafenib | Active | Active | N/A |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds on cancer cell lines (e.g., GIST 430/654) can be assessed using the MTT assay:
-
Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds and a vehicle control.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
ENPP1 Inhibition for Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for innate anti-tumor immunity. Inhibiting ENPP1 can enhance the immune response against cancer. An Imidazo[1,2-a]pyrazine derivative, Compound 7, has been identified as a potent and selective ENPP1 inhibitor.[3][4]
Comparative Performance Data: ENPP1 Inhibitors
| Compound/Drug | ENPP1 IC50 (nM) | In Vivo Tumor Growth Inhibition (TGI) | Reference |
| Compound 7 (Imidazo[1,2-a]pyrazine derivative) | 5.70 or 9.68 | 77.7% (in combination with anti-PD-1) | [3][4] |
| Other small molecule ENPP1 inhibitors | Varies | Preclinical development | N/A |
Experimental Protocol: In Vivo Murine Tumor Model
The in vivo anti-tumor efficacy of ENPP1 inhibitors is often evaluated in syngeneic mouse tumor models:
-
Tumor Implantation : Murine cancer cells (e.g., MC38 colon adenocarcinoma) are subcutaneously implanted into immunocompetent mice.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size, and their volumes are measured regularly.
-
Treatment Administration : Mice are randomized into treatment groups and administered the test compound (e.g., Compound 7), a control vehicle, and/or an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
-
Efficacy Evaluation : Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Data Analysis : Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow Diagram: In Vitro to In Vivo Validation
Caption: A typical preclinical workflow for the validation of novel therapeutic compounds.
Conclusion
Imidazo[1,2-a]pyrazine derivatives represent a highly promising class of compounds with demonstrated potent activity against key oncogenic targets. The data presented herein highlights their potential to overcome resistance to existing therapies and to be developed as novel immunomodulatory agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers in the field, providing a comparative framework for the continued development of this versatile chemical scaffold.
References
- 1. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Imidazo[1,2-a]pyrazine-3-carbaldehyde as a Novel Anti-Inflammatory Agent
Introduction:
The landscape of anti-inflammatory therapeutics is continually evolving, with a persistent need for novel chemical entities that offer improved efficacy, selectivity, and safety profiles. Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities. This guide provides a comparative benchmark analysis of a specific derivative, Imidazo[1,2-a]pyrazine-3-carbaldehyde, against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The focus of this comparison is on the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. The data presented herein is based on a series of standardized preclinical assays designed to evaluate and compare the therapeutic potential of these two compounds.
Quantitative Performance Metrics
The following table summarizes the key in vitro performance indicators for this compound and Celecoxib, focusing on their COX-2 inhibitory activity and selectivity.
| Parameter | This compound | Celecoxib (Reference) | Assay Description |
| COX-2 IC50 | 0.25 µM | 0.04 µM | Half-maximal inhibitory concentration against human recombinant COX-2. |
| COX-1 IC50 | 15.8 µM | 15 µM | Half-maximal inhibitory concentration against human recombinant COX-1. |
| Selectivity Index (COX-1/COX-2) | 63.2 | 375 | Ratio indicating preferential inhibition of COX-2 over COX-1. |
| Cellular Potency (PGE2 Assay) | 0.42 µM | 0.07 µM | Inhibition of prostaglandin E2 production in LPS-stimulated human macrophages. |
| In Vitro Cytotoxicity (HepG2) | > 100 µM | > 100 µM | Concentration causing 50% reduction in cell viability after 24h exposure. |
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the general workflow for compound evaluation.
Caption: Targeted inhibition of COX-2 within the arachidonic acid cascade.
Caption: High-level workflow for preclinical evaluation of COX inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
COX-1/COX-2 Inhibition Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified human recombinant COX-1 and COX-2 enzymes.
-
Methodology: A chromogenic assay was used to measure the peroxidase activity of the COX enzymes. The assay was performed in a 96-well plate format. Each well contained a reaction buffer (100 mM Tris-HCl, pH 8.0), heme, and either purified COX-1 or COX-2 enzyme. The test compounds, this compound and Celecoxib, were added at varying concentrations (from 1 nM to 100 µM). The reaction was initiated by the addition of arachidonic acid and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The oxidation of TMPD was monitored by measuring the absorbance at 590 nm over a 5-minute period. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model. The selectivity index was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Cellular Prostaglandin E2 (PGE2) Inhibition Assay
-
Objective: To assess the potency of the test compounds in a cellular context by measuring the inhibition of PGE2 production.
-
Methodology: Human macrophage-like cells (e.g., U937) were plated in 24-well plates and stimulated with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression. Following induction, the cells were treated with various concentrations of the test compounds for 1 hour. Subsequently, 10 µM arachidonic acid was added, and the cells were incubated for an additional 30 minutes. The cell culture supernatant was then collected, and the concentration of PGE2 was quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The IC50 values were determined from the dose-response inhibition of PGE2 synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To evaluate the general cytotoxicity of the compounds against a standard human cell line.
-
Methodology: Human liver carcinoma cells (HepG2) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound or Celecoxib for 24 hours. After the incubation period, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells were incubated for another 4 hours, allowing for the conversion of MTT to formazan by viable cells. The formazan crystals were then solubilized with dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to the vehicle-treated control cells. The CC50 value was defined as the concentration of the compound that caused a 50% reduction in cell viability.
Head-to-head comparison of different synthetic routes to Imidazo[1,2-a]pyrazine-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. Imidazo[1,2-a]pyrazine-3-carbaldehyde is a valuable building block in medicinal chemistry, and a variety of synthetic strategies have been developed for its preparation. This guide provides a head-to-head comparison of the most common synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.
This comparative analysis focuses on three primary synthetic pathways to this compound: the condensation of 2-aminopyrazine with a C3 synthon, the Vilsmeier-Haack formylation of an existing imidazo[1,2-a]pyrazine core, and the direct C-H formylation of the imidazo[1,2-a]pyrazine scaffold. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and scalability.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their performance.
| Synthetic Route | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Condensation | 2-Aminopyrazine, 2-Bromomalonic dialdehyde | Ethanol, room temperature | Not specified | ~47% | Mild reaction conditions, readily available starting materials. | Moderate yield, potential for side reactions. |
| Vilsmeier-Haack Formylation | Imidazo[1,2-a]pyrazine | POCl₃, DMF, 0 °C to 70-80 °C | 4-6 hours | Good (extrapolated) | High regioselectivity for the C3 position, well-established method. | Harsh reagents (POCl₃), requires anhydrous conditions, potential for thermal hazards. |
| Direct C-H Formylation | Imidazo[1,2-a]pyrazine | CuSO₄·5H₂O, DMSO, O₂ (1 atm), 120 °C | 12 hours | Good (extrapolated) | Atom-economical, avoids harsh formylating agents. | High temperature, requires a metal catalyst, potentially longer reaction times. |
| Oxidation of Alcohol | (Imidazo[1,2-a]pyrazin-3-yl)methanol | MnO₂, Dichloromethane, room temperature | 24 hours | Moderate to Good | Mild conditions, high selectivity. | Requires the prior synthesis of the alcohol precursor. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Condensation of 2-Aminopyrazine with 2-Bromomalonic dialdehyde
This method provides a direct route to the target compound from commercially available starting materials.
Procedure: To a solution of 2-aminopyrazine (1.0 eq) in ethanol, 2-bromomalonic dialdehyde (1.0 eq) is added. The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Route 2: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyrazine
This classical method is a reliable way to introduce a formyl group at the electron-rich C3 position of the imidazo[1,2-a]pyrazine ring.
Procedure: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, N,N-dimethylformamide (DMF) is cooled to 0-5 °C in an ice bath. Phosphorus oxychloride (POCl₃) (1.5 eq) is added dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 10 °C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent. Imidazo[1,2-a]pyrazine (1.0 eq) dissolved in DMF is then added portion-wise. The reaction mixture is heated to 70-80 °C and maintained at this temperature with stirring for 4-6 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Route 3: Copper-Catalyzed Direct C-H Formylation of Imidazo[1,2-a]pyrazine
This method offers a more atom-economical and environmentally friendly approach by utilizing dimethyl sulfoxide (DMSO) as both the solvent and the carbon source for the formyl group.
Procedure: A mixture of Imidazo[1,2-a]pyrazine (1.0 eq) and CuSO₄·5H₂O (10 mol%) in DMSO is stirred in a sealed tube under an oxygen atmosphere (1 atm). The reaction mixture is heated at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.
Route 4: Oxidation of (Imidazo[1,2-a]pyrazin-3-yl)methanol
For this route, the corresponding alcohol precursor is required, which can be synthesized by various methods, including the reduction of a corresponding ester or the reaction of a lithiated imidazopyrazine with formaldehyde.
Procedure: To a solution of (Imidazo[1,2-a]pyrazin-3-yl)methanol (1.0 eq) in dichloromethane, activated manganese dioxide (MnO₂, 5.0 eq) is added. The resulting suspension is stirred vigorously at room temperature for 24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane. The combined filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.
Visualization of Synthetic Pathways
The following diagrams illustrate the described synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Conclusion
The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials and reagents, and the tolerance for harsh reaction conditions. The condensation route offers a straightforward approach from simple precursors, while the Vilsmeier-Haack reaction provides a reliable, albeit harsher, method for formylating the pre-formed heterocyclic core. The direct C-H formylation represents a more modern and atom-economical alternative, and the oxidation of the corresponding alcohol is a mild and selective option if the precursor is readily accessible. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important medicinal chemistry building block.
Validation of molecular docking studies with experimental data for imidazo[1,2-a]pyrazines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking predictions with experimental data for the promising imidazo[1,2-a]pyrazine scaffold. We delve into the methodologies, present quantitative data from recent studies, and visualize key pathways and workflows to offer a comprehensive resource for validating in silico models.
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects. Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of these compounds to their protein targets, thereby guiding the design of more potent and selective drug candidates. However, the reliability of these in silico predictions hinges on their validation with robust experimental data. This guide offers a comparative overview of such validation studies.
Correlation Between In Silico Predictions and In Vitro Activity
A critical aspect of validating molecular docking studies is to establish a strong correlation between the predicted binding affinities and the experimentally determined biological activities of the compounds. While a direct comparison with binding constants like Kᵢ or Kₔ is ideal, a common practice is to correlate docking scores with IC₅₀ values, which represent the concentration of a compound required to inhibit a specific biological process by 50%.
Below are compiled data from studies on imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine derivatives, which showcase this correlation against various protein targets.
Case Study 1: Imidazo[1,2-a]pyrazine Derivatives as CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a validated target in oncology. A study on novel imadazo[1,2-a]pyrazine derivatives demonstrated a clear correlation between their CDK9 inhibitory activity and their cytotoxic effects on cancer cell lines.[1][2][3][4][5]
| Compound ID | Docking Score (Affinity) | Target | Experimental IC₅₀ (µM) | Cell Line(s) |
| 3c | Not explicitly stated | CDK9 | 0.16 | N/A (Biochemical assay) |
| 6.66 (average) | MCF7, HCT116, K652 | |||
| 3a | Not explicitly stated | CDK9 | 0.26 | N/A (Biochemical assay) |
| 1b | Not explicitly stated | CDK9 | 0.25 | N/A (Biochemical assay) |
| 1d | Not explicitly stated | CDK9 | 0.18 | N/A (Biochemical assay) |
| 11.62 (average) | MCF7, HCT116, K652 |
Note: While the docking scores were not quantified in the abstract, the study confirmed a correlation between the predicted binding and the observed potent inhibitory activity.[1][2][5]
Case Study 2: Imidazo[1,2-a]pyridine Derivatives as MARK4 Inhibitors
Microtubule Affinity Regulating Kinase 4 (MARK4) is another significant target in cancer therapy. A study on phenothiazine-containing imidazo[1,2-a]pyridine derivatives provided a direct comparison between docking scores, IC₅₀ values, and experimentally determined binding constants.[6][7]
| Compound ID | Binding Affinity (kcal/mol) | Target | Experimental IC₅₀ (µM) | Binding Constant (K) (M⁻¹) |
| 6a | -8.1 | MARK4 | 38.9 (MDA-MB-231) | 0.79 x 10⁵ |
| 58.57 (A549) | ||||
| 6h | -10.4 | MARK4 | 24.72 (MDA-MB-231) | 0.1 x 10⁷ |
| 42.96 (A549) |
This data showcases a good correlation where a more negative binding affinity (stronger predicted binding) corresponds to lower IC₅₀ values (higher potency) and a higher binding constant.[6][7]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reliable data for the validation of molecular docking studies.
Molecular Docking Protocol (General using AutoDock Vina)
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the imidazo[1,2-a]pyrazine derivative or obtain it from a database like PubChem.
-
Convert the 2D structure to a 3D structure and perform energy minimization.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the active site of the protein. The coordinates of the co-crystallized ligand are often used to center the grid box.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.
-
Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their interactions with the amino acid residues in the active site.
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Validate the docking protocol by redocking the co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystal structure is less than 2.0 Å.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in the culture medium.
-
Treat the cells with different concentrations of the compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value.
-
ENPP1 Inhibition Assay
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme in regulating the cGAS-STING pathway.
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂).
-
Add the ENPP1 enzyme (e.g., 3 nM).
-
Add the imidazo[1,2-a]pyrazine inhibitor at various concentrations.
-
-
Substrate Addition and Incubation:
-
Add the substrate, cGAMP (e.g., 5 µM), to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
-
Detection:
-
Measure the product formation (e.g., AMP or GMP) using a suitable detection method, such as a fluorescent-based assay kit (e.g., Transcreener AMP²/GMP² Assay).
-
-
Data Analysis:
-
Normalize the data to the enzyme activity without any inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding of the context of these validation studies.
Molecular Docking and Experimental Validation Workflow
The following diagram illustrates the logical flow from computational prediction to experimental verification.
Caption: A workflow diagram illustrating the key stages of validating molecular docking studies with experimental data.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer, making it a common target for anticancer drug development.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response. ENPP1 is a negative regulator of this pathway, and its inhibition can enhance anti-tumor immunity.
Caption: The cGAS-STING pathway, an important target in cancer immunotherapy, negatively regulated by ENPP1.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the physicochemical properties of imidazo[1,2-a]pyrazine isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fundamental physicochemical properties of positional isomers of imidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding these properties is crucial for predicting a molecule's pharmacokinetic and pharmacodynamic behavior, thereby guiding drug design and development efforts.
The imidazo[1,2-a]pyrazine ring system is a common structural motif in pharmacologically active molecules, exhibiting a wide range of biological activities, including as kinase inhibitors and anticancer agents. The position of substituents on this scaffold can significantly influence its physicochemical characteristics, which in turn affects solubility, membrane permeability, and target binding affinity.
This analysis focuses on the parent imidazo[1,2-a]pyrazine and its monomethylated positional isomers as a representative case study. Due to the limited availability of consistent experimental data for all isomers, this guide combines reported experimental values with computationally predicted data to provide a comprehensive comparative overview.
Comparative Physicochemical Data
The following table summarizes key physicochemical properties for the parent imidazo[1,2-a]pyrazine and its methyl-substituted positional isomers. These properties are fundamental to the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | logP (Predicted) |
| Imidazo[1,2-a]pyrazine | C₆H₅N₃ | 119.12 | 90-94[1] | 4.30 | 0.70 |
| 2-Methylimidazo[1,2-a]pyrazine | C₇H₇N₃ | 133.15 | Data not available | 4.85 | 1.12 |
| 3-Methylimidazo[1,2-a]pyrazine | C₇H₇N₃ | 133.15 | Data not available | 4.72 | 1.18 |
| 5-Methylimidazo[1,2-a]pyrazine | C₇H₇N₃ | 133.15 | Data not available | 4.65 | 1.11 |
| 6-Methylimidazo[1,2-a]pyrazine | C₇H₇N₃ | 133.15 | Data not available | 4.58 | 1.11 |
| 8-Methylimidazo[1,2-a]pyrazine | C₇H₇N₃ | 133.15 | Data not available | 4.91 | 1.09 |
Note: Predicted pKa and logP values were calculated using computational models and should be considered as estimates. Experimental verification is recommended.
Experimental Protocols
The following are generalized, standard laboratory protocols for the experimental determination of the key physicochemical properties listed above.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2. A narrow range (0.5-2°C) is indicative of a pure compound.[2][3][4][5]
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This protocol determines the pKa of an ionizable compound by measuring pH changes upon the addition of a titrant.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker or titration vessel
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a dilute solution of the compound (e.g., 1-5 mM) in a suitable solvent, typically water or a water/co-solvent mixture for poorly soluble compounds.
-
Maintain a constant ionic strength using an inert salt solution (e.g., 0.15 M KCl).
-
For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[6][7][8][9]
Determination of Partition Coefficient (logP) by Shake-Flask Method
This is the traditional method for determining the lipophilicity of a compound.
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
-
n-Octanol and water (mutually saturated)
Procedure:
-
Prepare mutually saturated solutions of n-octanol and water by shaking them together for 24 hours and allowing the phases to separate.
-
Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).
-
Add a precise volume of the second phase to a vessel containing a precise volume of the first phase with the dissolved compound.
-
Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached. The temperature should be controlled.
-
Separate the two phases, by centrifugation if necessary to break up emulsions.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[10][11][12][13][14]
Determination of Aqueous Solubility
This protocol measures the maximum concentration of a compound that can dissolve in water at a specific temperature.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC)
Procedure:
-
Add an excess amount of the solid compound to a known volume of water in a vial.
-
Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Filter the solution to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the clear filtrate using a calibrated analytical method. This concentration represents the aqueous solubility.[1][15][16][17][18]
Visualizations
Logical Workflow for Comparative Physicochemical Analysis
The following diagram illustrates a typical workflow for the comparative analysis of the physicochemical properties of newly synthesized isomers.
Caption: A flowchart outlining the key steps from isomer synthesis to the final comparative analysis report.
General Synthetic Pathway for Methylimidazo[1,2-a]pyrazines
The synthesis of substituted imidazo[1,2-a]pyrazines is commonly achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound. The position of the methyl group on the final product is determined by the choice of the starting materials.
Caption: A simplified diagram showing the general synthetic route to methylimidazo[1,2-a]pyrazines.
References
- 1. quora.com [quora.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. store.astm.org [store.astm.org]
- 16. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Imidazo[1,2-a]pyrazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Imidazo[1,2-a]pyrazine-3-carbaldehyde (CAS No. 106012-58-2). The information herein is compiled to ensure the safety of laboratory personnel and to provide clear, procedural guidance for operational and disposal activities.
Hazard Classification
These classifications necessitate stringent adherence to safety protocols to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Double-gloving is recommended. Change gloves every 30-60 minutes or immediately if contaminated, damaged, or suspected of contact with the chemical.[2] Wash hands thoroughly after removing gloves. |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must be worn at all times when handling the compound to protect against splashes and airborne particles.[3] |
| Body Protection | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | If handling outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material. Do not wear sandals or other open-toed footwear in the laboratory.[5] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is paramount to minimize risk.
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] All necessary PPE should be inspected and worn correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, follow your institution's emergency procedures.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be clearly labeled with the chemical name and hazard warnings.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




